Odiparcil
Description
orally active beta-D-xyloside for the treatment of venous thrombosis in a rat model
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNIQQUVJOPQC-AQNFWKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057639 | |
| Record name | Odiparcil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137215-12-4 | |
| Record name | Odiparcil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Odiparcil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Odiparcil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ODIPARCIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Odiparcil in Mucopolysaccharidosis: A Technical Guide
A Deep Dive into a Novel Substrate Reduction Therapy for Glycosaminoglycan Accumulation Disorders
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of odiparcil, an investigational oral small molecule therapy for the treatment of mucopolysaccharidoses (MPS). It is intended for researchers, scientists, and drug development professionals actively involved in the field of lysosomal storage disorders and glycosaminoglycan (GAG) biology.
Mucopolysaccharidoses are a group of rare, inherited lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs. This enzymatic defect leads to the progressive accumulation of GAGs within lysosomes, resulting in cellular dysfunction and multi-organ pathology. This compound represents a novel therapeutic approach, known as substrate reduction therapy, which aims to decrease the synthesis of GAGs, thereby alleviating the cellular burden of their accumulation.
Core Mechanism of Action: Diversion of Glycosaminoglycan Synthesis
This compound is a β-D-xyloside derivative that functions as a competitive substrate for galactosyltransferase I (β4GalT7), a critical enzyme in the GAG biosynthesis pathway.[1] Normally, GAG synthesis is initiated on a core protein via a xylose residue. By acting as an alternative substrate, this compound initiates the synthesis of GAG chains that are not attached to a core protein.[2][3] These "free" GAG chains, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), are soluble and readily secreted from the cell into the extracellular space and subsequently excreted in the urine.[3][4][5] This diversion of GAG synthesis effectively reduces the amount of GAGs that would otherwise be targeted to the lysosome for degradation, thus mitigating the consequences of the underlying enzymatic deficiency in MPS.[2][3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reducing GAG accumulation and its pharmacodynamic effects have been evaluated in various in vitro, in vivo, and clinical settings. The following tables summarize the key quantitative findings.
In Vitro Efficacy
| Cell Type | GAG Type | Treatment | Effect | Reference |
| MPS VI Patient Fibroblasts | Chondroitin Sulfate (CS) | This compound (10 µM) | Efficiently reduced intracellular CS | [4][6] |
| Bovine Aortic Endothelial Cells | Sulfated GAGs (mainly CS/DS) | This compound | Stimulated secretion into culture media | [4][7] |
In Vivo Efficacy in MPS VI Mouse Model
| Tissue | Parameter | Treatment | Effect | p-value | Reference |
| Liver | Total Sulfated GAGs | This compound | Significant reduction | <0.05 to <0.001 | [2][4] |
| Kidney | Total Sulfated GAGs | This compound | Significant reduction | <0.05 to <0.01 | [2][4] |
| Trachea | Cartilage Thickening | This compound | Diminished pathological thickening | Not specified | [3][4] |
| Femoral Growth Plates | Cartilage Thickening | This compound | Diminished pathological thickening | Not specified | [3][4] |
| Urine | Sulfated GAGs | This compound | Consistent stimulation of excretion | Not specified | [2][4] |
Phase IIa Clinical Trial in Adult MPS VI Patients (iMProveS Study)
| Parameter | Patient Cohort | Treatment | Result | Reference |
| Urinary GAGs | ERT and non-ERT | This compound (250mg & 500mg BID) | Dose-dependent increase in total uGAGs, CS, and DS | [8][9] |
| Clinical Outcomes | ERT-treated | This compound | Improvements in pain, corneal clouding, cardiac, vascular, and respiratory functions vs. placebo | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Quantification of Total Sulfated GAGs (Blyscan Assay)
The Blyscan assay is a quantitative dye-binding method for the analysis of sulfated glycosaminoglycans.
-
Sample Preparation: Tissues (e.g., liver, kidney) are homogenized and digested with papain to release GAGs.
-
Assay Procedure:
-
An aliquot of the GAG-containing extract is mixed with the Blyscan dye reagent (1,9-dimethylmethylene blue).
-
The GAG-dye complex is formed, which is insoluble and precipitates.
-
The precipitate is separated by centrifugation.
-
A dissociation reagent is added to release the bound dye.
-
The absorbance of the resulting solution is measured spectrophotometrically.
-
-
Quantification: The amount of GAG is determined by comparing the absorbance to a standard curve generated with known concentrations of chondroitin sulfate.[2]
Histological Analysis of GAG Accumulation (Alcian Blue Staining)
Alcian blue is a cationic dye that binds to acidic mucosubstances, including sulfated GAGs, staining them blue.
-
Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.
-
Staining Protocol:
-
Sections are deparaffinized and rehydrated.
-
Incubation with Alcian blue solution (typically at pH 2.5 to specifically stain sulfated GAGs).
-
Washing to remove excess stain.
-
Counterstaining (e.g., with Nuclear Fast Red) to visualize cell nuclei.
-
Dehydration and mounting.
-
-
Analysis: The intensity and distribution of the blue staining are qualitatively or semi-quantitatively assessed by microscopy to determine the extent of GAG accumulation.[2][4]
Analysis of Urinary GAGs (LC/MS/MS)
Liquid chromatography-tandem mass spectrometry provides a sensitive and specific method for the quantification of different GAG species in urine.
-
Sample Preparation: Urine samples are centrifuged to remove particulates. An internal standard is added.
-
Enzymatic Digestion: Specific enzymes (e.g., chondroitinase ABC, heparinases) are used to digest GAGs into their constituent disaccharides.
-
Chromatographic Separation: The resulting disaccharides are separated using liquid chromatography.
-
Mass Spectrometry Detection: The separated disaccharides are ionized and detected by a tandem mass spectrometer, which allows for their specific identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[2] This method can distinguish between different GAGs like chondroitin sulfate and dermatan sulfate.[8][10]
Conclusion
This compound's mechanism of action as a substrate reduction therapy presents a promising oral treatment paradigm for MPS, particularly for types characterized by the accumulation of dermatan and chondroitin sulfates such as MPS I, II, VI, and VII.[3][5] By diverting the synthesis of GAGs to a secretable form, this compound reduces the intracellular accumulation that drives the pathophysiology of these devastating disorders. The preclinical and clinical data generated to date support this mechanism, demonstrating a reduction in tissue GAG storage and a corresponding increase in urinary GAG excretion.[4][8] Further clinical investigation is ongoing to fully elucidate the long-term safety and efficacy of this compound in the MPS patient population.
References
- 1. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 10. researchgate.net [researchgate.net]
Odiparcil as a Substrate for Glycosyltransferases in the Management of Mucopolysaccharidosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mucopolysaccharidoses (MPS) are a group of lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs) due to deficient enzymatic degradation.[1][2][3] Current therapies, such as enzyme replacement therapy (ERT), have limitations, particularly in poorly vascularized tissues.[2][4] Odiparcil, an orally available β-D-xyloside derivative, presents a novel therapeutic strategy.[5][6] It acts as an alternative substrate to initiate the synthesis of soluble, excretable GAG chains, thereby reducing the burden of intracellular GAG accumulation.[4][5][7] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its role as a substrate for galactosyltransferase enzymes, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Core Mechanism of Action: Substrate for GAG Synthesis Initiation
This compound's therapeutic approach is based on "substrate reduction therapy" by diversion. As a β-D-xyloside analog, it mimics the natural xylose core upon which GAG chains are built.[5] In the canonical pathway, GAG synthesis is initiated by the attachment of D-xylose to a serine residue on a core protein. This is followed by the sequential addition of two galactose molecules by β-1,4-galactosyltransferase 7 (B4GALT7, or GalT-I) and β-1,3-galactosyltransferase 6 (B3GALT6, or GalT-II), forming a trisaccharide linker region.
This compound bypasses the initial protein xylosylation step. It directly enters the GAG synthesis pathway in the Golgi apparatus and serves as an efficient substrate for β-1,4-galactosyltransferase 7 (B4GALT7) .[5] This enzyme transfers a galactose molecule to this compound, initiating the formation of a GAG chain. The subsequent enzymes in the pathway, including β-1,3-galactosyltransferase (GalT-II) and other glycosyltransferases, then elongate this chain, primarily forming chondroitin sulfate (CS) and dermatan sulfate (DS).[5][6][8]
Because these newly synthesized GAG chains are not attached to a large core protein, the resulting "this compound-GAGs" are small, soluble molecules.[2][4] These are readily secreted from the cell and excreted in the urine, effectively diverting the GAG synthesis machinery away from producing large, accumulating proteoglycans and reducing the intracellular GAG storage that causes pathology in MPS.[3][5][7]
Quantitative Data Summary
The efficacy of this compound has been quantified in a series of in vitro, in vivo, and clinical studies. The data consistently demonstrate a dose-dependent effect on reducing intracellular GAGs and increasing their secretion and excretion.
| Model System | Parameter Measured | Key Finding(s) | Reference |
| Bovine Aortic Endothelial (BAE) Cells | Secretion of sulfated GAGs (metabolic [³⁵S] labeling) | Dose-dependent increase in secretion of total sulfated GAGs into culture medium at micromolar concentrations. | [5] |
| Fibroblasts from MPS VI Patients | Intracellular Chondroitin Sulfate (CS) accumulation | Efficient reduction of intracellular CS. | [5][8] |
| Fibroblasts from MPS VI Patients | EC₅₀ for CS reduction | ~1 µM | [8] |
| Fibroblasts from MPS I and MPS VI Patients | Lysosomal abundance (Lysotracker dye) | Significant reduction in lysosomal-specific dye accumulation. | [6] |
| Parameter | Treatment Model | Dosage | Key Finding(s) | Reference |
| Urinary Sulfated GAGs | Chronic Oral Administration | Not specified | Consistent and stimulated urinary excretion of sulfated GAGs throughout the treatment period. | [5][7] |
| Liver GAG Accumulation | Early & Established Disease | 100 & 300 mg/kg/day | Significant reduction in GAGs detected by Alcian Blue staining and Blyscan method. | [5][9] |
| Kidney GAG Accumulation | Early & Established Disease | 100 & 300 mg/kg/day | Significant reduction in GAGs detected by Alcian Blue staining. | [5][9] |
| Trachea & Femoral Growth Plate | Early & Established Disease | Not specified | Diminished pathological cartilage thickening. | [4][5] |
| Leukocyte Granules | Chronic Oral Administration | Not specified | Reduction in the proportion of leukocytes with a high number of granules. | [5] |
| Patient Population | Dosage | Parameter | Key Finding(s) | Reference |
| ≥16 years old, with ERT | 250 mg or 500 mg twice daily | Total Urinary GAGs (uGAGs), CS, and DS | Dose-dependent increase in concentrations of total uGAGs, chondroitin sulfate, and dermatan sulfate. | [7][10] |
| ≥16 years old, with ERT | 250 mg or 500 mg twice daily | Clinical Efficacy | Improvements observed in pain, corneal clouding, and cardiac and respiratory functions compared to placebo. | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments cited in the literature.
-
Cell Culture: Culture BAE cells to confluence in appropriate media (e.g., DMEM with 10% FBS).
-
Metabolic Labeling: Pre-incubate cells for 2 hours in sulfate-free medium. Replace with fresh sulfate-free medium containing 50-100 µCi/mL [³⁵S]-sulfate.
-
Treatment: Add this compound at various concentrations (e.g., 0, 1, 3, 10, 30 µM) to the labeling medium.
-
Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Sample Collection:
-
Medium: Collect the culture medium, centrifuge to remove cell debris.
-
Cell Layer: Wash the cell layer with PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
GAG Isolation:
-
Apply the collected medium and cell lysates to DEAE-Sephacel columns to isolate anionic GAGs.
-
Wash columns extensively to remove unincorporated [³⁵S]-sulfate.
-
Elute GAGs using a high-salt buffer (e.g., 1 M NaCl).
-
-
Quantification: Measure the radioactivity of the eluted fractions using liquid scintillation counting.
-
Analysis: Normalize the secreted GAG counts (from medium) to the total GAG counts (medium + cell lysate) or to total protein content of the cell lysate. Plot the dose-response curve.
-
Cell Culture: Grow fibroblasts from MPS VI patients on glass coverslips in a multi-well plate until ~80% confluent.
-
Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control in culture medium for 72 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for chondroitin sulfate (e.g., anti-CS monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgM) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the CS staining per cell using image analysis software (e.g., ImageJ) to determine the reduction in intracellular GAGs.
-
Animal Model: Use Arylsulfatase B deficient (Arsb⁻) mice, a model for MPS VI.
-
Treatment: Administer this compound orally (e.g., via gavage or in medicated feed) at selected doses (e.g., 100 and 300 mg/kg/day) for a chronic period (e.g., several months). Include a vehicle-treated Arsb⁻ group and a wild-type control group.
-
Sample Collection:
-
Urine: Collect urine periodically throughout the study (e.g., weekly) for urinary GAG analysis.
-
Tissues: At the end of the study, euthanize mice and harvest key organs such as the liver and kidney.
-
-
Tissue Processing for Histology:
-
Fix a portion of each organ in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and cut sections (e.g., 5 µm thick).
-
Stain sections with Alcian Blue at a low pH (e.g., pH 2.5) to specifically detect sulfated GAGs.
-
Quantify the staining intensity using digital image analysis.
-
-
Tissue Processing for Biochemical Analysis:
-
Homogenize a separate portion of each fresh-frozen organ.
-
Extract total GAGs from the homogenate using papain digestion followed by precipitation.
-
Quantify the amount of sulfated GAGs using a colorimetric assay such as the Blyscan™ Glycosaminoglycan Assay , which utilizes the 1,9-dimethylmethylene blue (DMMB) dye.
-
-
Urinary GAG Analysis:
-
Normalize urine samples to creatinine concentration.
-
Quantify total sulfated GAGs using the Blyscan assay or a similar DMMB-based method.
-
-
Data Analysis: Compare GAG levels in tissues and urine between treated, untreated, and wild-type groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 2. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 10. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Odiparcil on Glycosaminoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odiparcil is an orally bioavailable small molecule, a β-D-xyloside derivative, designed as a substrate reduction therapy for mucopolysaccharidoses (MPS). Its primary mechanism of action involves modifying the biosynthesis of glycosaminoglycans (GAGs) to mitigate the pathological intracellular accumulation that characterizes these lysosomal storage disorders. This technical guide provides an in-depth analysis of this compound's effect on GAG synthesis, summarizing key quantitative data from in vitro, in vivo, and clinical studies. It further details the experimental protocols used to elucidate its mechanism and efficacy, and visualizes the core biochemical pathways and experimental workflows.
Core Mechanism of Action: Diversion of GAG Synthesis
Mucopolysaccharidoses are characterized by deficiencies in lysosomal enzymes required for the degradation of GAGs, leading to their accumulation in various tissues.[1] this compound acts as a substrate analog, competing with endogenous proteoglycan core proteins for the initiation of GAG chains.[2]
As a β-D-xyloside derivative, this compound serves as an artificial primer for the enzyme β-1,4-galactosyltransferase 7 (β4GalT7). This enzyme initiates the assembly of GAG chains by adding a galactose residue to the xylose primer. Subsequent glycosyltransferases extend the chain, primarily forming chondroitin sulfate (CS) and dermatan sulfate (DS).[3][4] Because these newly synthesized GAG chains are not attached to a core protein destined for integration into the extracellular matrix or cell membrane, they are instead secreted from the cell as soluble, this compound-bound GAGs.[5][6] These soluble GAGs can then be readily excreted, primarily through the urine.[3] This mechanism effectively diverts the GAG synthesis pathway, reducing the amount of GAGs that would otherwise accumulate within the lysosomes of enzyme-deficient cells.[7][8]
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified across a range of experimental models, from cell cultures to clinical trials in human patients.
Table 1: In Vitro Efficacy of this compound
| Model System | Parameter Measured | Treatment | Result | Citation |
| Bovine Aortic Endothelial (BAE) Cells | Secretion of total sulfated GAGs | 3 µM this compound | 10.7-fold increase over baseline | [5] |
| BAE Cells | Secretion of Chondroitin/Dermatan Sulfate (CS/DS) | 10 µM this compound | ~74% of total secreted sulfated GAGs | [5] |
| BAE Cells | Secretion of Heparan Sulfate (HS) | 10 µM this compound | 4.9-fold increase over baseline | [5] |
| Skin Fibroblasts (MPS VI Patients) | Intracellular Chondroitin Sulfate (CS) accumulation | This compound | EC₅₀ in the range of 1 µM | [5] |
| Fibroblasts (MPS I & VI Patients) | Lysosomal abundance (LysoTracker dye) | This compound | Significant reduction in dye accumulation | [8] |
Table 2: In Vivo Efficacy of this compound in MPS Mouse Models
| Animal Model | Tissue | Treatment Duration | Treatment | Result | Citation |
| MPS VI (Arsb⁻) Mice | Liver | 6 months | 50 & 150 mg/kg/day | Significant reduction in GAG accumulation | [1][5] |
| MPS VI (Arsb⁻) Mice | Kidney | 6 months | 150 mg/kg/day | Significant reduction in GAG accumulation | [1][5] |
| MPS VI (Arsb⁻) Mice | Urine | 6 months | 50 & 150 mg/kg/day | Dose-dependent increase in urinary GAG excretion | [1][5] |
| MPS I & VI Mice | Liver & Eye | 3-9 months | 3 dose levels | Effective reduction in CS, DS, and HS concentrations | [8] |
Table 3: Clinical Efficacy of this compound in MPS VI Patients (Phase IIa iMProveS Study)
| Population | Parameter Measured | Treatment | Result | Citation |
| Adult MPS VI Patients (≥16 years) | Urinary GAGs (uGAGs) | 250 mg or 500 mg twice daily | Dose-dependent increase in total uGAG, CS, and DS | [4][9] |
| Adult MPS VI Patients (≥16 years) | Leukocyte GAGs (leukoGAGs) | 250 mg or 500 mg twice daily | No significant reduction observed | [4] |
Detailed Experimental Protocols
The following protocols are representative of the key methodologies used to evaluate the effects of this compound on GAG synthesis and accumulation.
Protocol: Quantification of Sulfated GAGs in Tissues (Papain Digestion & Blyscan™ Assay)
This protocol describes the extraction and quantification of sulfated GAGs (sGAGs) from tissue samples.
1. Reagent Preparation:
-
Digestion Buffer: Prepare 0.05 M phosphate-buffered saline (PBS), pH 6.5. Just before use, add 5 mM L-cysteine and 5 mM EDTA.
-
Papain Solution: Add papain enzyme to the Digestion Buffer to a final concentration of 125-300 µg/mL.
2. Tissue Digestion:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Homogenize the tissue or suspend minced tissue pieces in 1 mL of Papain Solution per 10 mg of tissue in a sealed, pressure-resistant tube.
-
Incubate at 60-65°C overnight with agitation until the tissue is fully solubilized.
-
Centrifuge the digest at 12,000 x g for 10 minutes to pellet any insoluble debris.
-
Collect the supernatant, which contains the soluble GAGs.
3. Blyscan™ Sulfated GAG Assay:
-
Prepare a standard curve using the chondroitin-4-sulfate standard provided with the kit (e.g., 0, 1, 2, 3, 4, 5 µg) in 100 µL volumes.
-
Add 10-100 µL of the supernatant from the tissue digest to a microcentrifuge tube, adjusting the final volume to 100 µL with deionized water.
-
Add 1.0 mL of Blyscan™ Dye Reagent to each tube.
-
Cap the tubes and mix by inversion. Place on a mechanical shaker for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the sGAG-dye complex.
-
Carefully invert the tubes to decant and discard the unbound dye.
-
Add 0.5 mL of Dissociation Reagent to each tube to dissolve the pellet.
-
Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 656 nm.
-
Calculate the sGAG concentration in the samples by comparing their absorbance to the standard curve and normalize to the initial tissue weight.
Protocol: Metabolic Labeling of Newly Synthesized GAGs with [³⁵S]-Sulfate
This protocol is used to measure the rate of synthesis and secretion of sulfated GAGs in cell culture.
1. Cell Culture and Starvation:
-
Culture cells (e.g., BAE cells or patient fibroblasts) to near confluence in standard growth medium.
-
Wash the cells twice with PBS.
-
Replace the growth medium with a sulfate-free medium supplemented with 2% fetal calf serum. "Starve" the cells in this medium for 24 hours to deplete intracellular sulfate pools.
2. Metabolic Labeling:
-
To the sulfate-free medium, add [³⁵S]-labeled sodium sulfate to a final activity of 10-20 µCi/mL.
-
Add this compound or vehicle control at desired concentrations.
-
Incubate the cells for the desired labeling period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.
3. Sample Collection:
-
Conditioned Medium: Collect the culture medium, which contains the secreted GAGs. Centrifuge to remove any detached cells and transfer the supernatant to a new tube.
-
Cell Layer: Wash the remaining cell monolayer extensively with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.5% Triton X-100).
4. GAG Isolation and Quantification:
-
Isolate the ³⁵S-labeled proteoglycans/GAGs from the medium and cell lysate. This is typically achieved using anion-exchange chromatography (e.g., DEAE-Sephacel columns) or gel filtration chromatography (e.g., Sepharose 4B).
-
Elute the bound GAGs using a high salt buffer (e.g., 1-2 M NaCl).
-
Quantify the amount of radiolabeled GAGs in the eluted fractions using liquid scintillation counting.
-
Results for the cell layer can be normalized to total protein content.
Protocol: Immunofluorescence Staining for Intracellular Chondroitin Sulfate
This method visualizes and semi-quantifies the accumulation of intracellular CS using the specific monoclonal antibody, CS-56.
1. Cell Preparation:
-
Grow fibroblasts on glass coverslips until the desired confluence. Treat with this compound or vehicle for the specified duration.
-
Wash the cells twice with PBS.
2. Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody, anti-Chondroitin Sulfate [CS-56], diluted in blocking buffer (e.g., 1:200), overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgM-Cy3) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
4. Mounting and Visualization:
-
Counterstain cell nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. The intensity of the CS-56 signal can be quantified using image analysis software.
Conclusion
This compound's mechanism of action is well-defined, acting as a competitive substrate to divert GAG synthesis towards a secretable, excretable pathway. This leads to a reduction in the intracellular GAG burden that drives the pathology of mucopolysaccharidoses. Quantitative data from in vitro and in vivo models consistently demonstrate its efficacy in reducing GAG storage and increasing GAG clearance. Early-phase clinical data in MPS VI patients support this mechanism, showing a clear pharmacodynamic effect through increased urinary GAG excretion. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other substrate reduction therapies in the field of lysosomal storage disorders.
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of 35S- and 3H-labelled proteoglycans from cultures of human embryonic skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. chondrex.com [chondrex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Odiparcil: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
This document provides a comprehensive technical overview of odiparcil, a novel oral small molecule therapy. It details the initial discovery and synthesis, elaborates on its mechanism of action, and presents key quantitative data from preclinical and clinical studies. This guide is intended for researchers, scientists, and professionals involved in drug development.
Discovery and Initial Development
This compound, with the chemical name 4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside (CAS 137215-12-4), belongs to the thioxyloside family.[1] It was first described in patent application EP-A-0 421 829.[1] Initially, this compound was investigated as an antithrombotic agent in the late 1990s and early 2000s, undergoing Phase 1 and 2 clinical studies for this indication.[1] Its mechanism of action in that context was related to the production of circulating glycosaminoglycans (GAGs) that could activate heparin cofactor II, thereby inhibiting thrombin coagulation.[2] Subsequently, its unique mechanism of action on GAG synthesis led to its repurposing for the treatment of mucopolysaccharidoses (MPS).
Mechanism of Action in Mucopolysaccharidoses (MPS)
Mucopolysaccharidoses are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs.[3][4] This enzymatic defect leads to the accumulation of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), within lysosomes, causing cellular dysfunction and progressive multi-organ pathology.[4]
This compound acts as a substrate mimic, intervening in the GAG synthesis pathway.[1] The core of its mechanism is to divert the synthesis of endogenous GAGs towards the production of soluble, this compound-linked GAGs.[2][4][5] These modified GAGs can be readily secreted from the cells and excreted through urine, thereby reducing the burden of GAG accumulation in tissues and lysosomes.[2][4][5] Specifically, this compound behaves as a substrate for the enzyme galactosyltransferase 1 (GT1), which initiates the synthesis of GAG chains.[1] This action primarily affects the synthesis of chondroitin sulfate and dermatan sulfate, which are the accumulating substrates in MPS types I, II, IVa, VI, and VII.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.
Table 1: In Vitro Efficacy Data
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Stimulation of Total Sulfated GAG Secretion | Bovine Aortic Endothelial (BAE) Cells | 3 µM this compound | 10.7-fold increase over baseline | [2] |
| Composition of Secreted GAGs | Bovine Aortic Endothelial (BAE) Cells | 10 µM this compound | 73.5% Chondroitin/Dermatan Sulfate | [2] |
| Reduction of Intracellular Chondroitin Sulfate | MPS VI Patient Fibroblasts | this compound | EC50 ≈ 1 µM |[6] |
Table 2: In Vivo Animal Model Data
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|---|
| Tissue Distribution | Sprague Dawley Rats | 25 mg/kg, t.i.d, 5 days (oral) | µM concentrations achieved in bone, cartilage, cornea, and heart | [2][6] |
| GAG Accumulation | Arsb- Mice (MPS VI model) | Chronic oral administration | Significant reduction in liver and kidney GAGs | [2][4] |
| Cartilage Pathology | Arsb- Mice (MPS VI model) | Chronic oral administration | Reduction of cartilage thickening in trachea and femoral growth plate | [2][4] |
| Pharmacodynamic Marker | Arsb- Mice (MPS VI model) | Chronic oral administration | Consistent stimulation of urinary sulfated GAG excretion |[6] |
Table 3: Phase IIa Clinical Trial (iMProveS) Data
| Parameter | Patient Population | Treatment Groups | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Safety & Efficacy | 20 MPS VI Patients (≥ 16 years) | Placebo, 250 mg BID, 500 mg BID | 26 weeks | Good safety and tolerability profile.[3][7] | [3][7] |
| Pharmacodynamics | MPS VI Patients | This compound 250 mg & 500 mg BID | 26 weeks | Dose-dependent increase in total urinary GAGs, CS, and DS.[3][7] | [3][7] |
| Clinical Effects | MPS VI Patients | this compound vs. Placebo | 26 weeks | Improvements noted in pain, corneal clouding, cardiac, and respiratory functions.[3][7] |[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. In Vitro Analysis of GAG Secretion and Reduction
-
Cell Culture and Treatment:
-
Human skin fibroblasts from MPS VI patients (e.g., GM00538, GM02572) are seeded in 96-well imaging plates.[2]
-
For prophylactic studies, cells are treated with this compound 24 hours after plating, before reaching confluence.[2]
-
For curative studies, cells are cultured for 10 days to reach confluence before treatment.[2]
-
The initial culture medium is replaced with fresh medium containing 0.1% DMSO (vehicle control) or this compound at concentrations ranging from 0.01 to 10 µM.[2]
-
Cells are incubated for 72 hours at 37°C and 5% CO2. All conditions are performed in triplicate.[2]
-
-
Immunofluorescence for Intracellular Chondroitin Sulfate (CS):
-
After the 72-hour treatment, the culture medium is removed.
-
Cells are fixed and permeabilized using 0.1% Triton X-100.[6]
-
Non-specific binding sites are blocked with 2% normal goat serum (NGS).[6]
-
Cells are incubated with a primary antibody specific for chondroitin sulfate.
-
Following washes, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with Hoechst dye for visualization.[6]
-
Plates are imaged using a high-content imaging system to quantify intracellular CS fluorescence intensity.
-
4.2. In Vivo Animal Studies
-
This compound Tissue Exposure in Rats:
-
Male Sprague Dawley rats are used for tissue distribution studies.[2]
-
This compound is administered orally three times a day (t.i.d) for 5 days at a dose of 25 mg/kg. The formulation is a suspension in 1% Methylcellulose 400 cps / 0.1% Poloxamer 188 in water.[2]
-
On day 5, a single dose is administered. Tissues (femur bone and cartilage, cornea, heart) are collected 30 minutes post-dosing.[2]
-
Collected tissues are immediately snap-frozen and stored at -20°C until analysis.[2]
-
This compound concentration in tissues is quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]
-
-
Efficacy Study in MPS VI Mouse Model:
-
Arsb- mice, a genetic model for MPS VI, are used.[2]
-
Studies are conducted in both juvenile (treatment starting at 4 weeks old) and adult (treatment starting at 3 months old) mice to model early and established disease.[2]
-
This compound is administered orally on a chronic basis.
-
Urine is collected periodically to measure GAG levels as a pharmacodynamic marker.[2]
-
At the end of the study, tissues such as the liver, kidney, trachea, and femur are collected for histological and biochemical analysis of GAG accumulation and pathology.[2]
-
4.3. Phase IIa Clinical Trial Protocol (iMProveS Study)
-
Study Design:
-
A 26-week, multicenter, randomized, double-blind, placebo-controlled study, with an additional open-label, non-comparative cohort.[3][5][7]
-
The primary objective was to assess the safety and efficacy of two doses of this compound in MPS VI patients.[5]
-
The secondary objective was to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[5]
-
-
Patient Population:
-
Treatment Arms:
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Pharmacokinetics: Plasma concentrations of this compound.
-
Pharmacodynamics: Measurement of total and specific (CS, DS) GAGs in urine.[3]
-
Efficacy: Assessments of pain, corneal clouding, cardiac function (e.g., left ventricular mass), vascular status, and respiratory function (e.g., Forced Vital Capacity - FVC).[3][8]
-
References
- 1. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 8. inventivapharma.com [inventivapharma.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early In Vitro Studies of Odiparcil
This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, a β-D-xyloside derivative investigated as a substrate therapy for Mucopolysaccharidosis VI (MPS VI). The following sections detail the core mechanism, quantitative outcomes, and experimental methodologies that underpin the early understanding of this compound's potential as a glycosaminoglycan (GAG) clearance therapy.
Core Mechanism of Action
This compound functions as a synthetic primer for the biosynthesis of glycosaminoglycan (GAG) chains. In normal proteoglycan synthesis, GAG chains are attached to a core protein. In MPS VI, a deficiency in the enzyme Arylsulfatase B (ARSB) prevents the degradation of specific GAGs, namely chondroitin sulfate (CS) and dermatan sulfate (DS), leading to their pathological accumulation within lysosomes.
This compound intercepts this pathway. As a xyloside, it competes with endogenous proteoglycan core proteins, initiating the synthesis of GAG chains directly onto itself.[1] This process forms soluble this compound-GAG complexes that are readily secreted from the cell, thereby diverting GAG synthesis away from the formation of complex proteoglycans that would otherwise accumulate.[2][3][4][5][6] This mechanism effectively reduces the intracellular GAG load, addressing the root cause of cellular pathology in MPS VI.[2][5][6]
Quantitative Data Summary
In vitro studies have quantified this compound's efficacy in both stimulating GAG secretion and reducing intracellular GAG stores. Key findings from experiments using bovine aortic endothelial (BAE) cells and human MPS VI patient-derived fibroblasts are summarized below.
Table 1: Effect of this compound on Sulfated GAG Secretion in Bovine Aortic Endothelial (BAE) Cells
| This compound Concentration | Fold Increase in Total sGAG Secretion (vs. Baseline) | Predominant GAG Type Secreted (% of Total at 10 µM) |
| 3 µM | 10.7[2][4] | Not specified |
| 10 µM | Not specified | Chondroitin/Dermatan Sulfate (73.5%)[4] |
Table 2: Efficacy of this compound in Human MPS VI Patient Fibroblasts
| Cell Line(s) | Parameter Measured | Result |
| GM00538, GM02572 | Intracellular Chondroitin Sulfate (CS) Reduction | EC₅₀ in the range of 1 µM[2][3][4][6] |
| GM00538, GM02572 | Stimulation of Sulfated GAG (sGAG) Excretion | Dose-dependent increase observed[4] |
Key Experimental Protocols
Detailed methodologies from the foundational in vitro studies are provided below.
Cell Culture and Treatment
-
Cell Lines :
-
Treatment :
Measurement of Secreted Sulfated GAGs
This workflow was used to quantify the amount of GAGs secreted into the cell culture medium following this compound treatment.
-
Metabolic Labeling (BAE Cells) : To measure the synthesis and secretion of new sulfated GAGs, BAE cells were metabolically labeled with [35S]. The amount of radioactivity incorporated into GAGs secreted into the medium was then quantified.[2]
-
Dimethylmethylene Blue (DMMB) Assay : For fibroblast cultures, the culture media was collected and analyzed using the DMMB colorimetric assay, which specifically quantifies sulfated GAGs.[2][4]
Measurement of Intracellular Chondroitin Sulfate (CS)
This protocol was employed to visualize and quantify the reduction of GAG storage inside MPS VI patient fibroblasts.
-
Cell Fixation and Permeabilization :
-
Enzymatic Digestion :
-
Immunofluorescent Staining :
-
Analysis :
-
Fluorescence microscopy was used to visualize and quantify the intensity of the CS staining, providing a measure of intracellular GAG accumulation. A reduction in fluorescence intensity in this compound-treated cells compared to controls indicated efficacy.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on β-D-Xyloside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on β-D-xyloside derivatives, covering their synthesis, biological activities, and therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Introduction to β-D-Xyloside Derivatives
β-D-xylosides are a class of glycosides characterized by a xylose sugar moiety linked to a non-sugar aglycone. These compounds have garnered significant scientific interest due to their ability to act as primers for the biosynthesis of glycosaminoglycans (GAGs), complex polysaccharides that play crucial roles in various physiological and pathological processes. By initiating the synthesis of free GAG chains, β-D-xyloside derivatives can modulate cell signaling, adhesion, and proliferation, making them promising candidates for therapeutic intervention in a range of diseases, including cancer and thrombosis.
The biological activity of β-D-xyloside derivatives is highly dependent on the nature of the aglycone, which influences their solubility, cell permeability, and interaction with glycosyltransferases. This guide will explore the synthesis of various derivatives and their structure-activity relationships.
Synthesis of β-D-Xyloside Derivatives
The synthesis of β-D-xyloside derivatives can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired aglycone and the stereoselectivity required.
Chemical Synthesis
A common chemical approach involves the Koenigs-Knorr reaction, where a per-acetylated xylosyl bromide is reacted with an alcohol or phenol in the presence of a promoter, such as a silver or mercury salt. This method allows for the introduction of a wide variety of aglycones.
General Protocol for the Synthesis of Aryl β-D-Xylopyranosides:
-
Acetylation of D-xylose: D-xylose is treated with acetic anhydride in pyridine to protect the hydroxyl groups, yielding 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose.
-
Bromination: The per-acetylated xylose is then reacted with a solution of hydrogen bromide in acetic acid to form the thermodynamically more stable 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.
-
Glycosylation (Koenigs-Knorr Reaction): The xylosyl bromide is reacted with the desired aryl aglycone (e.g., p-nitrophenol) in the presence of a catalyst like silver oxide or mercury(II) cyanide in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Deacetylation: The resulting acetylated β-D-xyloside is deacetylated using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final aryl β-D-xyloside.
Enzymatic Synthesis
Enzymatic synthesis offers a highly stereoselective alternative, often utilizing β-xylosidases in a transglycosylation reaction. In this approach, the enzyme transfers a xylose unit from a donor substrate to an acceptor aglycone.
Biological Activities and Therapeutic Potential
β-D-xyloside derivatives exhibit a range of biological activities, with their role as GAG primers being the most extensively studied. This activity forms the basis for many of their therapeutic applications.
Priming of Glycosaminoglycan (GAG) Synthesis
β-D-xylosides can enter cells and act as artificial acceptors for the enzyme β-1,4-galactosyltransferase I (GalT-I), the first enzyme in the GAG linker region biosynthesis. This bypasses the need for a core protein and initiates the synthesis of free GAG chains, which are then secreted from the cell.[1][2] The type and structure of the primed GAGs can be influenced by the aglycone structure and the cell type.[3]
Anticancer Activity
Several β-D-xyloside derivatives have demonstrated potent anticancer activity.[4] This is often attributed to the generation of aberrant GAGs that can interfere with tumor cell signaling, proliferation, and metastasis. For instance, vitexin-2-O-xyloside has been shown to induce apoptosis in colon and liver cancer cells by activating caspases and downregulating pro-survival genes.[5]
Antithrombotic Activity
Certain thioxyloside derivatives have shown significant venous antithrombotic properties in animal models.[6] These compounds act by initiating the synthesis of GAGs, particularly dermatan sulfate, which possesses antithrombin activity through heparin cofactor II.[6] This mechanism is distinct from traditional anticoagulants and offers the potential for new therapeutic strategies with a reduced risk of hemorrhage.[6]
Quantitative Data on Biological Activity
The biological activity of β-D-xyloside derivatives is quantified using various in vitro and in vivo assays. The tables below summarize key quantitative data from the literature.
Table 1: Antithrombotic Activity of Thioxyloside Derivatives in a Rat Model
| Compound | ED80 (mg/kg, oral) |
| LF 05-0030 | 6 |
| LF 09-0055 | >10 |
| LF 04-0212 | >10 |
Data from reference[6]. ED80 is the dose required to inhibit venous thrombus formation by 80%.
Table 2: In Vitro Anticancer Activity of Cimicifuga Triterpene Glycosides (β-D-xylosides)
| Compound | Cell Line | IC50 (µM) |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 | 5 |
| 7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 | 12.1 |
| Actein (β-d-xylopyranoside) | MDA-MB-453 | 8.4 |
Data from reference[4]. IC50 is the concentration that inhibits cell growth by 50%.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of β-D-xyloside derivatives.
Wessler Model of Venous Thrombosis
This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.[7][8]
-
Animal Preparation: Anesthetize a rabbit or rat according to approved institutional protocols.
-
Surgical Procedure: Expose a jugular vein and place two loose ligatures around a segment of the vein.
-
Compound Administration: Administer the test β-D-xyloside derivative intravenously or orally at the desired dose and time point before thrombus induction.
-
Thrombus Induction: Inject a thrombogenic agent (e.g., human serum, tissue factor) into a peripheral vein.
-
Stasis: Immediately after injection of the thrombogenic agent, tighten the ligatures to induce venous stasis for a defined period (e.g., 15 minutes).
-
Thrombus Evaluation: Excise the vein segment and grade the resulting thrombus based on its size and weight.
In Vitro Galactosyltransferase I Assay
This assay measures the ability of a β-D-xyloside derivative to act as a substrate for GalT-I, the enzyme that initiates GAG synthesis.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MES or cacodylate), MnCl₂, a source of GalT-I (e.g., cell lysate or purified enzyme), the β-D-xyloside derivative to be tested, and radiolabeled UDP-[³H]Galactose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA or by boiling.
-
Separation: Separate the radiolabeled product (galactosylated xyloside) from the unreacted UDP-[³H]Galactose using an appropriate method, such as ion-exchange chromatography.
-
Quantification: Quantify the amount of incorporated radioactivity in the product fraction using liquid scintillation counting.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the β-D-xyloside derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.
-
Cell Seeding: Plate a low density of single cells in a petri dish or multi-well plate.
-
Treatment: Treat the cells with the β-D-xyloside derivative either before or after seeding.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution such as methanol or glutaraldehyde, and then stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The survival fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Conclusion
β-D-xyloside derivatives represent a versatile class of molecules with significant therapeutic potential. Their ability to prime GAG synthesis offers a unique mechanism to modulate cellular processes involved in cancer and thrombosis. The structure of the aglycone is a key determinant of their biological activity, and ongoing research continues to explore the synthesis of novel derivatives with enhanced potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic promise of β-D-xyloside derivatives.
References
- 1. beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Alkyl-β-D-thioglucopyranosides, a Series of New Nonionic Detergents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS characterization of xyloside-primed glycosaminoglycans with cytotoxic properties reveals structural diversity and novel glycan modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of new β-D-xyloside- and β-D-xylobioside-based ionic liquids through chemical and/or enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of odiparcil, an investigational oral small molecule therapy designed to address the underlying pathology of certain Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated glycosaminoglycans (GAGs).
Introduction: The Challenge of Mucopolysaccharidoses
Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting normal cellular function and resulting in multisystemic clinical manifestations, severely affecting bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme replacement therapy (ERT), has limitations, including poor penetration into certain tissues like bone, cartilage, cornea, and heart valves.[2][3][4] this compound represents a novel therapeutic strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of GAGs destined for lysosomal storage.
Mechanism of Action: A Substrate-Reduction Approach
This compound (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside) is a β-D-xyloside derivative that functions as a substrate for galactosyltransferase I (GT1), an enzyme that initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose sugar is attached to a serine residue on a core protein, which serves as the primer for GAG chain elongation. This compound acts as a soluble, alternative primer. By competing with the natural core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the creation of soluble, this compound-bound GAGs that are not stored in lysosomes but are instead secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively reduces the intracellular GAG burden.[3][7]
Preclinical Evidence
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, demonstrating its efficacy in reducing GAG accumulation.[3]
Studies using skin fibroblasts from MPS VI patients showed that this compound effectively reduces the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells, this compound stimulated the secretion of sulfated GAGs into the culture media, primarily of the CS/DS type.[2][3]
| Parameter | Cell Type | Result | Reference |
| Intracellular CS Reduction | MPS VI Patient Fibroblasts | EC50 in the range of 1 µM | [2][3] |
| GAG Secretion Stimulation | Bovine Aortic Endothelial Cells | 10.7-fold increase over baseline at 3 µM this compound | [3] |
| Secreted GAG Composition | Bovine Aortic Endothelial Cells | At 10 µM: ~73.5% Chondroitin/Dermatan Sulfate, ~19.5% Heparan Sulfate | [3] |
Chronic oral administration of this compound in an Arylsulfatase B deficient (Arsb-) mouse model, which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of both early and established disease.[3][8]
| Parameter | Model | Dosing | Key Findings | Reference |
| Tissue GAG Reduction | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Significantly reduced GAG accumulation in liver and kidney. | [3][7] |
| Cartilage Pathology | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Diminished pathological cartilage thickening in trachea and femoral growth plates. | [2][3] |
| Leukocyte Granules | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Reduced accumulation of granules in leukocytes. | [3] |
| Pharmacodynamics | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Consistently stimulated urinary excretion of sulfated GAGs. | [3][8] |
| Biodistribution | Wild Type Rats | Oral administration | Achieved µM concentrations in disease-relevant tissues (bone, cartilage, heart, cornea). | [2][3][4] |
In Vitro Efficacy in MPS VI Fibroblasts:
-
Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.
-
Treatment: this compound was applied to both growing (pre-confluent) and confluent cells.
-
Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-56] antibody. The half-maximal effective concentration (EC50) was determined.[3]
In Vivo Efficacy in Arsb- Mouse Model:
-
Animal Model: Arylsulfatase B deficient (Arsb-) mice, a model for MPS VI, were used alongside wild-type (WT) littermates.[3]
-
Study Arms: Animals were randomized into three groups: a control group (standard diet) and two treatment groups receiving this compound-mixed diets (1.5 g/kg and 4.5 g/kg).[3]
-
Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to measure GAG levels, which serves as a pharmacodynamic marker.[3]
-
Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and tissues such as the liver and kidney were collected. GAG accumulation was assessed via Alcian Blue staining and the Blyscan GAG assay.[3][7]
Clinical Study: Phase IIa (iMProveS)
The "iMProveS" study was a Phase IIa trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in adult patients with MPS VI.[1][9]
The 26-week, multicenter study enrolled 20 patients (≥16 years old) with advanced MPS VI into two main cohorts.[1][10]
-
ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a double-blind fashion to receive placebo, this compound 250 mg twice daily (BID), or this compound 500 mg BID, in addition to their ERT.[1][9]
-
Non-ERT Cohort (n=5): ERT-naïve patients or those who had discontinued ERT received open-label this compound at 500 mg BID.[1][9]
The primary objective was to assess safety and efficacy to inform dose selection for future studies.[6]
This compound demonstrated a good safety and tolerability profile.[1] The majority of adverse events were mild to moderate.[10]
| Category | Finding | Reference |
| Pharmacodynamics | A linear, dose-dependent increase in total urinary GAGs (uGAGs), chondroitin sulfate, and dermatan sulfate concentrations was observed. | [1][10] |
| Pharmacokinetics | The PK profile was consistent with previous studies and was not impacted by concomitant ERT. | [10] |
| Clinical Efficacy | Individual analyses showed more improvements in the this compound groups compared to placebo in areas of pain, corneal clouding, and cardiac, vascular, and respiratory functions. | [1][8] |
| Safety | Good overall safety and tolerability profile. | [1] |
Conclusion and Future Directions
This compound presents a promising, orally available GAG clearance therapy for MPS disorders characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action, which reduces the production of storable GAGs, is complementary to existing treatments like ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues, including those poorly reached by ERT.[3][4] The Phase IIa clinical trial confirmed its mechanism of action in humans through a dose-dependent increase in urinary GAGs and showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings support the continued clinical development of this compound, including planned studies in pediatric MPS VI patients, as a potential new treatment to address the high unmet medical need in this patient population.[4][11]
References
- 1. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 6. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]
- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 11. patientworthy.com [patientworthy.com]
Methodological & Application
Application Notes and Protocols for Odiparcil Treatment in Mouse Models of Mucopolysaccharidosis Type VI (MPS VI)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of odiparcil in preclinical mouse models of Mucopolysaccharidosis Type VI (MPS VI). The protocols are based on established studies demonstrating the efficacy of this compound in reducing glycosaminoglycan (GAG) accumulation and ameliorating disease-related pathology.
Introduction to this compound for MPS VI
Mucopolysaccharidosis Type VI (Maroteaux-Lamy syndrome) is a lysosomal storage disorder caused by a deficiency in the enzyme arylsulfatase B (ARSB), leading to the accumulation of the glycosaminoglycans (GAGs) dermatan sulfate (DS) and chondroitin sulfate (CS). This compound is an orally administered small molecule, a β-D-xyloside derivative, that acts as a substrate for galactosyltransferase I, diverting the synthesis of GAGs towards soluble forms that can be excreted in the urine.[1][2][3][4][5] This mechanism of action reduces the cellular and tissue accumulation of GAGs, offering a potential therapeutic strategy for MPS VI.[1][2][3][4][5][6] Preclinical studies in arylsulfatase B-deficient (Arsb⁻) mice have demonstrated the efficacy of this compound in reducing GAG storage and improving pathological features of the disease.[1][2][4][6]
Mechanism of Action of this compound
This compound functions by competing with the natural core protein for the addition of GAG chains. By acting as an alternative primer, it initiates the synthesis of shorter, soluble GAG chains that are readily secreted from the cell and excreted. This substrate reduction therapy effectively decreases the burden of GAG accumulation within the lysosomes.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in Arsb⁻ mouse models of MPS VI. These studies typically involve two treatment paradigms: an "early disease" model where treatment begins in juvenile mice (e.g., 4 weeks old) and an "established disease" model where treatment starts in adult mice (e.g., 3 months old).[1][2][4][5]
Table 1: Effect of this compound on Tissue Glycosaminoglycan (GAG) Accumulation
| Tissue | Treatment Model | This compound Dose | Duration | % Reduction in GAGs (compared to untreated Arsb⁻ mice) | Reference |
| Liver | Early Disease | Not Specified | 6 months | Significant Reduction | [6] |
| Liver | Established Disease | High Dose | 6 months | Significant Reduction | [6] |
| Kidney | Early Disease | Not Specified | 6 months | Significant Reduction | [1][2][4] |
| Kidney | Established Disease | High Dose | 6 months | Significant Reduction | [6] |
| Eye | Not Specified | 3 Doses | 3 and 9 months | Significant Reduction in CS, DS, and HS | [7] |
Table 2: Histopathological Improvements with this compound Treatment
| Pathological Feature | Tissue | Treatment Model | This compound Dose | Duration | Observation | Reference |
| Cartilage Thickening | Trachea | Early & Established | Not Specified | >6 months | Diminished pathological thickening | [1][2][3][4] |
| Cartilage Thickening | Femoral Growth Plates | Early & Established | Not Specified | >6 months | Diminished pathological thickening | [1][2][3][4] |
| Granule Accumulation | Leukocytes | Not Specified | Not Specified | >6 months | Reduction in granule accumulation | [2] |
| Corneal Morphology | Cornea | Not Specified | Not Specified | Not Specified | Improvement in corneal structure | [8] |
Experimental Protocols
Animal Model
-
Model: Arylsulfatase B deficient (Arsb⁻) mice. These mice have a nonsense mutation in the Arsb gene, mimicking the genetic basis of MPS VI.[4]
-
Strain: C57BL/6J background is commonly used.
-
Breeding: Homozygous Arsb⁻ mice can be obtained from internal breeding colonies. Genotyping should be performed to confirm the mutation.[4]
-
Housing: Animals should be housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water. All animal procedures must be approved by an institutional animal care and use committee.[4]
This compound Formulation and Administration
-
Formulation: this compound is typically administered orally. The compound can be mixed with the animal's food or administered via oral gavage. For diet-based administration, the required concentration of this compound is mixed into the standard rodent chow.
-
Dosage: While specific doses are not always detailed in the abstracts, studies have used multiple doses to assess dose-dependent effects.[7] A dose-ranging study may be necessary to determine the optimal dose for a specific experimental setup.
-
Administration Route: Chronic oral administration is the standard route.[1][2][4][5][6]
-
Frequency: Daily administration is typical for chronic studies.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in an MPS VI mouse model.
Endpoint Analysis Protocols
-
Purpose: To monitor the clearance of GAGs throughout the treatment period.
-
Procedure:
-
Collect urine from mice at regular intervals (e.g., monthly).
-
Normalize GAG levels to creatinine concentration to account for variations in urine volume.
-
Quantify total sulfated GAGs using a commercially available assay such as the Blyscan™ Glycosaminoglycan Assay.
-
An increase in urinary GAGs in this compound-treated mice is expected, as it reflects the excretion of soluble GAG-odiparcil complexes.[2]
-
-
Purpose: To measure the reduction of GAG accumulation in relevant tissues.
-
Tissues: Liver, kidney, heart, bone, cartilage, and cornea.[1][2][3][4][5]
-
Procedure (Blyscan™ Assay):
-
Homogenize harvested tissues.
-
Digest the tissue homogenates with papain to release GAGs.
-
Follow the manufacturer's protocol for the Blyscan™ assay to quantify sulfated GAGs.
-
Normalize GAG content to total protein content of the tissue homogenate.
-
-
Purpose: To assess the effect of this compound on cartilage thickening.
-
Tissues: Trachea and femoral growth plates.
-
Procedure:
-
Fix tissues in 10% neutral buffered formalin.
-
Decalcify bone-containing tissues (femoral growth plates).
-
Embed tissues in paraffin and section.
-
Stain sections with Alcian Blue to visualize GAGs and counterstain with a nuclear stain (e.g., Nuclear Fast Red).
-
Capture images using a light microscope and measure the thickness of the cartilage using image analysis software.
-
-
Purpose: To evaluate the reduction of lysosomal storage in blood cells.
-
Procedure:
-
Prepare blood smears from whole blood collected from the mice.
-
Stain the smears with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Examine the smears under a light microscope for the presence of metachromatic granules in the cytoplasm of lymphocytes and neutrophils.
-
Quantify the percentage of granulated leukocytes or the severity of granulation.
-
Conclusion
This compound represents a promising oral therapy for MPS VI, with a mechanism of action that addresses the primary pathology of GAG accumulation. The protocols and data presented here provide a framework for conducting preclinical studies in mouse models to further evaluate the efficacy and long-term benefits of this therapeutic approach. These studies are crucial for the continued development and potential clinical application of this compound for patients with MPS VI.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 7. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Odiparcil in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odiparcil is an orally administered small molecule therapeutic candidate under investigation for the treatment of mucopolysaccharidoses (MPS).[1][2] Its mechanism of action involves acting as a substrate for β-D-xyloside β-1,4-galactosyltransferase 7 (β4GalT7), which diverts the synthesis of glycosaminoglycans (GAGs) towards the production of soluble GAGs that can be readily excreted in urine.[1][3] This reduces the accumulation of GAGs within lysosomes, which is the underlying cause of MPS.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development.
This document provides detailed application notes and representative protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the standard for quantitative bioanalysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound concentrations in various biological matrices, as reported in preclinical studies.
| Biological Matrix | Species | Dose | Time Point | Concentration (Cmax) | Analytical Method | Reference |
| Plasma | Rat | 25 mg/kg (t.i.d. for 5 days) | 30 min post-last dose | ~7300 ng/mL (22.5 µM) | LC-MS/MS | [3] |
| Heart | Rat | 25 mg/kg (t.i.d. for 5 days) | 30 min post-last dose | ~4600 ng/g | LC-MS/MS | [3] |
| Bone | Rat | 25 mg/kg (t.i.d. for 5 days) | 30 min post-last dose | ~1300 ng/g | LC-MS/MS | [3] |
| Cartilage | Rat | 25 mg/kg (t.i.d. for 5 days) | 30 min post-last dose | ~500 ng/g | LC-MS/MS | [3] |
| Cornea | Rat | 25 mg/kg (t.i.d. for 5 days) | 30 min post-last dose | ~500 ng/g | LC-MS/MS | [3] |
Signaling Pathway and Mechanism of Action
This compound functions by intercepting the GAG biosynthesis pathway. It acts as a decoy substrate for the enzyme β4GalT7, initiating the synthesis of GAG chains on itself rather than on core proteins. This results in the formation of soluble this compound-GAG conjugates that are then secreted from the cell and excreted, thereby reducing the intracellular accumulation of GAGs.
Caption: Mechanism of action of this compound in reducing GAG accumulation.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples using LC-MS/MS involves sample collection, preparation (extraction), chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Experimental Protocols
The following are representative protocols for the quantification of this compound in plasma and tissue. These protocols are based on common practices for small molecule bioanalysis and should be optimized and validated for specific laboratory conditions.
Protocol 1: Quantification of this compound in Human Plasma
1. Objective: To quantify the concentration of this compound in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (e.g., this compound-d4)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
4. Standard and Quality Control (QC) Preparation:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:water to create calibration standards (e.g., 1-5000 ng/mL). Prepare separate working solutions for QC samples (low, mid, high concentrations).
-
Spiking: Spike blank human plasma with the calibration standard working solutions and QC working solutions to create calibration curves and QC samples.
5. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the respective plasma sample into the labeled tubes.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to HPLC vials with inserts.
-
Inject 5 µL onto the LC-MS/MS system.
6. LC-MS/MS Conditions (Representative):
-
HPLC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Parent Ion) -> Q3 (Product Ion)
-
This compound-IS: Q1 (Parent Ion+4) -> Q3 (Product Ion+4)
-
-
Note: Specific ion transitions, collision energies, and other MS parameters must be optimized for this compound and the specific instrument used.
-
7. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Tissue Samples
1. Objective: To quantify the concentration of this compound in tissue samples (e.g., liver, kidney) using LC-MS/MS.
2. Additional Materials:
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
3. Sample Preparation (Homogenization and Extraction):
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a volume of cold PBS (e.g., 4 volumes of the tissue weight, 1:4 w/v) to the tissue.
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
Use a 50 µL aliquot of the tissue homogenate and proceed with the protein precipitation method as described in Protocol 1, Section 5 , starting from step 2.
4. Data Analysis:
-
Perform data analysis as described in Protocol 1, Section 7 .
-
The final concentration should be reported as ng per gram of tissue (ng/g) by accounting for the initial tissue weight and homogenization volume.
Disclaimer: These protocols are intended as a guide and require full validation according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Odiparcil in Fibroblast Cell Culture
Application Notes and Protocols for Researchers
Introduction
Odiparcil is an orally available small molecule, a β-D-xyloside derivative, designed to address the underlying pathology of certain mucopolysaccharidoses (MPS).[1][2][3] MPS are a group of rare genetic lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of glycosaminoglycans (GAGs).[2][4][5] This deficiency leads to the pathological accumulation of GAGs within lysosomes, causing cellular dysfunction and a wide range of severe clinical symptoms affecting multiple organs, including bones, connective tissues, and the cardiovascular system.[1][2][4]
In the context of fibroblast cell culture, this compound serves as a valuable tool for studying the pathogenesis of MPS and for evaluating the efficacy of GAG-clearance therapies.[4][6] It is particularly relevant for MPS types characterized by the accumulation of chondroitin sulfate (CS) and dermatan sulfate (DS), such as MPS VI (Maroteaux-Lamy syndrome).[1][7] These application notes provide a comprehensive overview of the use of this compound in fibroblast cell culture, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound's primary mechanism of action is to act as a decoy substrate for the enzymes involved in GAG biosynthesis.[5] By doing so, it diverts the synthesis of GAGs away from the traditional pathway that leads to their accumulation in lysosomes in MPS. Instead, it promotes the formation of soluble GAGs linked to this compound, which are then secreted from the cell and can be excreted.[1][4][6] This effectively reduces the intracellular storage of GAGs, which is the primary driver of pathology in MPS.[4][6] In fibroblast models of MPS VI, this compound has been shown to specifically reduce the intracellular pool of chondroitin sulfate and stimulate the secretion of sulfated GAGs into the culture medium.[4][6]
Experimental Protocols
The following protocols are based on methodologies used in published studies on this compound's effect on fibroblasts from MPS VI patients.[4]
Cell Culture
-
Cell Type: Primary skin fibroblasts from MPS VI patients (e.g., GM00538, GM02572) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 4 and 7 to avoid senescence-related artifacts.[8]
This compound Treatment
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 96-well plates for imaging, larger flasks for collecting conditioned media).
-
Treatment: Once cells have adhered and are in the desired growth phase (growing or confluent), replace the culture medium with fresh medium containing this compound at the desired concentrations. A final DMSO concentration of 0.1% is recommended in all conditions, including the vehicle control.[4]
-
Incubation: Incubate the cells with this compound for 72 hours.[4]
Assessment of Intracellular Chondroitin Sulfate (Immunofluorescence)
-
Fixation: After treatment, remove the culture medium and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at 37°C.[4][9]
-
Enzymatic Digestion: To specifically detect intracellular CS, treat the fixed cells with chondroitinase ABC (e.g., 0.1 U/ml) for 2 hours at 37°C before permeabilization.[4]
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and then block with a suitable blocking buffer (e.g., 2% normal goat serum) for at least 30 minutes.[4][9]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for chondroitin sulfate (e.g., anti-chondroitin sulphate [CS-56]) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 546) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with Hoechst or DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The intracellular CS will appear as dot-like structures, some of which co-localize with Golgi and lysosomal markers.[4] Quantify the fluorescence intensity to determine the effect of this compound.
Assessment of Secreted Sulfated GAGs (DMMB Assay)
-
Sample Preparation: Collect the culture medium after the 72-hour treatment period.
-
DMMB Assay: Use a dimethylmethylene blue (DMMB) colorimetric assay to quantify the amount of sulfated GAGs in the collected medium. This assay is based on the binding of DMMB dye to sulfated GAGs, which results in a color change that can be measured spectrophotometrically.
Data Presentation
The efficacy of this compound can be quantified and presented in tabular format for clear interpretation.
Table 1: Effect of this compound on Intracellular Chondroitin Sulfate in MPS VI Fibroblasts
| This compound Concentration (µM) | Description of Effect on Intracellular CS | Reference |
| 0 | High levels of intracellular CS, visible as punctate staining. | [4][5] |
| 1 | Significant reduction in intracellular CS accumulation. This concentration is near the EC50. | [2][4][6] |
| 10 | Strong reduction in the intracellular pool of CS. | [4][5] |
Table 2: Effect of this compound on Secretion of Sulfated GAGs from MPS VI Fibroblasts
| This compound Concentration (µM) | Effect on Secreted Sulfated GAGs in Culture Medium | Reference |
| 0 | Basal level of GAG secretion. | [4] |
| 0.01 - 10 | Dose-dependent stimulation of sulfated GAG excretion into the medium. | [4] |
Conclusion
This compound provides a valuable in vitro tool for modeling GAG clearance therapies in fibroblasts derived from MPS patients. The protocols outlined above, in conjunction with the provided data on effective concentrations, enable researchers to robustly assess the cellular effects of this compound. The primary endpoints of reduced intracellular CS accumulation and increased secretion of sulfated GAGs serve as reliable indicators of this compound's mechanism of action and therapeutic potential.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 7. This compound Awarded Orphan Drug Designation for the Treatment of MPS VI by the FDA - Inventiva Pharma [inventivapharma.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Oral Administration of Odiparcil: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of odiparcil, an orally administered small molecule therapy investigated for mucopolysaccharidosis (MPS). The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo studies, and key quantitative findings from preclinical models.
Mechanism of Action
This compound is a β-D-xyloside derivative that acts as a substrate for galactosyltransferase I (GT1), an enzyme involved in the initiation of glycosaminoglycan (GAG) chain synthesis.[1] In MPS, deficient lysosomal enzymes lead to the accumulation of GAGs within cells.[2][3] this compound competes with the natural substrate, D-xylose, for GAG synthesis, leading to the formation of soluble this compound-bound GAGs. These modified GAGs are then secreted from the cell and excreted in the urine, thereby reducing the intracellular storage of GAGs.[2][4][5] This mechanism of action has been demonstrated to be effective in reducing GAG accumulation in various tissues, including those that are difficult to reach with traditional enzyme replacement therapies.[2][6]
Caption: Mechanism of action of this compound in reducing GAG accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
In Vitro Efficacy
| Cell Type | Parameter | Value | Reference |
| MPS VI Patient Fibroblasts | EC50 for intracellular Chondroitin Sulfate (CS) reduction | ~1 µM | [3][4][5][7] |
| Bovine Aortic Endothelial Cells | Stimulation of sulfated GAG secretion | Dose-dependent increase | [3][4][7] |
In Vivo Distribution and Efficacy in Animal Models
| Animal Model | Tissue | Observation | Reference |
| Wild-type Rats | Bone, Cartilage, Heart, Cornea | Achieved µM concentrations after oral administration | [3][4][5][7] |
| MPS VI Mice (Arsb-) | Liver | Significant reduction in GAG accumulation | [4][6][7] |
| MPS VI Mice (Arsb-) | Kidney | Significant reduction in GAG accumulation | [4][6][7] |
| MPS VI Mice (Arsb-) | Trachea | Diminished pathological cartilage thickening | [3][4][7] |
| MPS VI Mice (Arsb-) | Femoral Growth Plates | Diminished pathological cartilage thickening | [3][4][7] |
| MPS VI Mice (Arsb-) | Urine | Consistent stimulation of sulfated GAG excretion | [3][4][6][7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro Protocol: GAG Reduction in MPS VI Fibroblasts
-
Cell Culture:
-
Culture human skin fibroblasts from MPS VI patients in appropriate growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Plate fibroblasts in multi-well plates and allow them to adhere.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
Quantification of Intracellular GAGs:
-
After treatment, wash cells with PBS and lyse them.
-
Quantify the amount of sulfated GAGs in the cell lysates using a commercially available assay, such as the Blyscan™ Sulfated Glycosaminoglycan Assay.
-
Normalize GAG content to total protein content in each sample.
-
-
Data Analysis:
-
Calculate the percentage of GAG reduction for each this compound concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of GAG reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: In vitro experimental workflow for GAG reduction assay.
In Vivo Protocol: Oral Administration in MPS VI Mouse Model
-
Animal Model:
-
Use a validated mouse model for MPS VI, such as the Arylsulfatase B deficient (Arsb-) mouse.
-
House animals in a controlled environment with access to food and water ad libitum.
-
Divide mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Administer this compound orally to the treatment group at specified doses (e.g., 50, 150, and 450 mg/kg/day) and frequency (e.g., once daily) for a defined period (e.g., 6 months).[4]
-
Administer the vehicle to the control group.
-
-
Sample Collection:
-
Collect urine samples at various time points throughout the study to measure GAG excretion.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, kidney, trachea, femur).
-
-
Tissue Analysis:
-
GAG Quantification: Homogenize a portion of the tissues and quantify sulfated GAGs using the Blyscan™ assay. Normalize GAG levels to tissue weight.
-
Histology: Fix the remaining tissues in formalin, embed in paraffin, and section for histological analysis. Stain sections with Alcian Blue to visualize GAG accumulation.[4]
-
-
Data Analysis:
-
Compare GAG levels in tissues and urine between the this compound-treated and control groups using appropriate statistical tests.
-
Evaluate histological sections for changes in GAG storage and tissue morphology.
-
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. inventivapharma.com [inventivapharma.com]
- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urinary Glycosaminoglycan (GAG) Excretion Following Odiparcil Treatment
Introduction
Odiparcil is an orally administered small molecule therapy developed for the treatment of certain mucopolysaccharidoses (MPS).[1][2] As a β-D-xyloside derivative, this compound acts as a primer for glycosaminoglycan (GAG) synthesis.[3][4] Its mechanism of action involves modifying the synthesis of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), to produce soluble forms that are readily excreted in the urine instead of accumulating within lysosomes.[1][4][5] This diversion of GAG synthesis leads to a reduction of GAG storage in tissues and organs affected by MPS.[3][4][6]
Consequently, a key pharmacodynamic biomarker for this compound's activity is the measurement of total and specific GAG levels in urine.[3][7] Unlike enzyme replacement therapies (ERT) which aim to decrease urinary GAGs by catabolizing their stored forms, this compound treatment is expected to cause a dose-dependent increase in urinary GAG excretion.[2][3] This makes accurate and reliable quantification of urinary GAGs essential for researchers, scientists, and drug development professionals working with this compound.
These application notes provide detailed protocols for two primary methods used to quantify urinary GAGs: the Dimethylmethylene Blue (DMMB) spectrophotometric assay for total sulfated GAGs and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specific GAG analysis.
This compound's Mechanism of Action and Effect on GAG Excretion
This compound's therapeutic strategy is based on substrate reduction therapy. It serves as an alternative acceptor for the enzymes involved in GAG chain elongation, leading to the formation of shorter, soluble GAG chains linked to this compound. These modified GAGs are then secreted from the cells and excreted via the kidneys. This process reduces the burden on the deficient lysosomal enzymes that are unable to degrade endogenous, high-molecular-weight GAGs.
Caption: this compound diverts GAG synthesis to form soluble GAGs, which are excreted in urine.
Quantitative Data Summary
Clinical and preclinical studies have demonstrated a clear relationship between this compound administration and increased urinary GAG levels.
Table 1: Summary of this compound's Effect on Urinary GAG Excretion
| Parameter | Observation | Significance | Reference |
| Total Urinary GAGs | Dose-dependent increase observed in Phase IIa clinical trials. | Primary pharmacodynamic marker of this compound activity. | [2][7] |
| Urinary Chondroitin Sulfate (CS) | Significant increase post-treatment. | Confirms mechanism of action on specific GAG types. | [2] |
| Urinary Dermatan Sulfate (DS) | Significant increase post-treatment. | Confirms mechanism of action on specific GAG types. | [2] |
| Animal Models (MPS VI mice) | Consistent stimulation of urinary sulfated GAG excretion throughout treatment. | Supports the clinical findings and mechanism of action. | [3][4] |
Table 2: Comparison of Urinary GAG Measurement Techniques
| Feature | Dimethylmethylene Blue (DMMB) Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric, based on color change when DMB dye binds to sulfated GAGs. | Separation and mass-based detection of GAG-derived disaccharides. |
| Measurement | Total sulfated GAGs. | Specific GAGs (e.g., DS, HS, CS) and their subtypes. |
| Sensitivity | High (µg range). | Very High (ng to pg range). |
| Throughput | High (96-well plate format). | Lower, depends on chromatography run time. |
| Complexity | Simple, rapid, and low-cost. | Complex, requires specialized equipment and expertise. |
| Application | High-throughput screening, monitoring total GAG changes. | Detailed biomarker analysis, monitoring specific GAG changes, diagnostics. |
Experimental Protocols
Protocol 1: Quantification of Total Urinary Sulfated GAGs using the DMMB Assay
This protocol describes a spectrophotometric method for the rapid quantification of total sulfated GAGs in urine samples.[8][9][10]
Caption: Workflow for the Dimethylmethylene Blue (DMMB) assay for total urinary GAGs.
A. Materials and Reagents:
-
1,9-Dimethylmethylene blue (DMMB) zinc chloride double salt
-
Chondroitin Sulfate A (from bovine trachea) for standards
-
Glycine
-
Sodium Chloride (NaCl)
-
Acetic Acid (0.1 M)
-
96-well microplates
-
Microplate reader with a 525 nm filter
-
Urine samples (stored at -20°C or -80°C)
-
Creatinine quantification kit
B. Reagent Preparation (DMMB Dye Solution):
-
To prepare 1 liter of dye solution, dissolve 16 mg of DMMB in 1 L of deionized water.[11][12]
-
Add 95 ml of 0.1 M Acetic Acid.[11]
-
Stir until fully dissolved. The final pH should be approximately 3.0.
-
Store the solution protected from light at 4°C for up to one month.[12]
C. Standard Curve Preparation:
-
Prepare a stock solution of Chondroitin Sulfate A at 500 µg/mL in deionized water.[11]
-
Create a series of dilutions from the stock solution to generate standards (e.g., 0, 5, 10, 20, 40, 80 µg/mL).
D. Sample Preparation and Assay Procedure:
-
Thaw frozen urine samples and centrifuge at ~2000 rpm for 5-10 minutes to pellet any debris.[13]
-
Pipette 20 µL of each standard and urine sample (in duplicate or triplicate) into the wells of a 96-well microplate.[11][14]
-
Using a multichannel pipette, add 200 µL of the DMMB dye solution to each well.[11][12]
-
Immediately place the plate on a plate shaker for 5 seconds to ensure mixing.[14]
-
Read the absorbance at 525 nm using a microplate reader. Note: The DMMB-GAG complex is unstable and begins to precipitate within minutes, so the reading must be performed immediately after adding the dye.[11][14]
E. Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.
-
Plot the absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the GAG concentration in the urine samples.
-
Measure the creatinine concentration in the urine samples using a commercial kit.
-
Normalize the GAG concentration to the creatinine concentration (e.g., mg GAG / mmol creatinine) to account for variations in urine dilution.
Protocol 2: Quantification of Specific Urinary GAGs using LC-MS/MS
This protocol outlines a workflow for the detailed analysis of specific GAGs, such as dermatan sulfate (DS) and heparan sulfate (HS), by quantifying their constituent disaccharides following enzymatic digestion.[15][16][17]
Caption: Workflow for LC-MS/MS analysis of specific urinary GAGs.
A. Materials and Reagents:
-
Urine samples
-
Internal standards (stable isotope-labeled GAGs or disaccharides)
-
Enzymes: Chondroitinase ABC, Heparinase I, II, III
-
Reagents for desalting (e.g., size-exclusion columns)
-
Reagents for labeling (optional, e.g., 2-aminobenzamide)
-
LC-MS grade solvents (e.g., ammonium acetate, methanol, water)
-
Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
B. Sample Preparation:
-
Internal Standard Spiking: Add a known quantity of the appropriate internal standards to each urine sample.[16]
-
Desalting: Remove salts and small molecule inhibitors from the urine, which can interfere with enzymatic digestion and mass spectrometry. This can be achieved using methods like size-exclusion chromatography.
-
Enzymatic Digestion: Incubate the desalted urine with a cocktail of specific lyases (e.g., Chondroitinase ABC to digest CS/DS; Heparinases I, II, and III to digest HS) to break down the GAG polymers into their constituent disaccharides.[17]
-
Derivatization (Optional): To improve chromatographic separation and detection sensitivity, the resulting disaccharides can be chemically labeled, for example, by reductive amination.[17]
C. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a UPLC system, typically using a reversed-phase C18 column. A gradient of mobile phases (e.g., ammonium acetate in water and methanol) is used to separate the different disaccharides.[17]
-
Mass Spectrometric Detection: The eluent from the UPLC is directed into the ESI source of the tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target disaccharide and its corresponding internal standard are monitored for highly selective and sensitive quantification.[17]
D. Data Analysis:
-
Integrate the peak areas for each disaccharide and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each disaccharide using a calibration curve prepared with known standards.
-
Sum the relevant disaccharide concentrations to determine the total amount of each GAG type (e.g., DS, HS).
-
Normalize the final concentrations to urinary creatinine.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 8. Urinary glycosaminoglycan excretion quantified by an automated semimicro method in specimens conveniently transported from around the globe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple spectrophotometric quantification of urinary excretion of glycosaminoglycan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 12. Analysis of Urinary Glycosaminoglycans to Predict Outcome in COVID-19 and Community-Acquired Pneumonia—A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative and Qualitative Analysis of Urinary Glycosaminoglycans (GAGs) [gavinpublishers.com]
- 14. Optimization of Automated Dimethylmethylene Blue Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A glycomic workflow for LC–MS/MS analysis of urine glycosaminoglycan biomarkers in mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Odiparcil Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odiparcil is an orally administered small molecule therapeutic candidate under investigation for the treatment of certain mucopolysaccharidoses (MPS).[1] MPS are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of glycosaminoglycans (GAGs).[2][3] This leads to the accumulation of GAGs within cells and tissues, resulting in progressive and multisystemic disease. This compound's mechanism of action involves modifying GAG synthesis to favor the production of soluble GAGs that can be more readily excreted in the urine, thereby reducing the burden of GAG accumulation in affected tissues.[1][4] These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a preclinical setting, specifically using a mouse model of MPS VI.
I. Animal Models for In Vivo Efficacy Assessment
A variety of animal models that naturally or through genetic modification replicate the pathophysiology of human MPS are available for preclinical research.[5] The choice of model is critical for evaluating the therapeutic potential of compounds like this compound.
Recommended Animal Model: Arylsulfatase B-deficient (Arsb⁻) Mouse
The Arsb⁻ mouse is a well-established model for Mucopolysaccharidosis type VI (MPS VI), also known as Maroteaux-Lamy syndrome.[6][7] These mice exhibit key features of the human disease, including GAG accumulation in various tissues, skeletal abnormalities, and visceral organ pathology.[3][6]
Other Relevant Animal Models:
While the Arsb⁻ mouse is the primary model for this compound studies, other MPS models can also be utilized, depending on the specific research questions. These include:
-
MPS I: Murine, canine, and feline models with deficiencies in α-L-iduronidase.[2][5]
-
MPS II: Murine models with deficiencies in iduronate-2-sulfatase.[5]
-
MPS VII: Murine and canine models with deficiencies in β-glucuronidase.[5][8]
II. Experimental Protocol: In Vivo Efficacy of this compound in Arsb⁻ Mice
This protocol outlines a chronic administration study to evaluate the efficacy of this compound in reducing GAG accumulation in an established disease model of Arsb⁻ mice.[6][9]
A. Materials and Reagents:
-
Arsb⁻ mice (and wild-type littermates as controls)
-
This compound
-
Vehicle for oral administration (e.g., sterile water)
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Reagents for GAG quantification (e.g., Blyscan™ Glycosaminoglycan Assay kit)
-
Reagents for histological analysis (e.g., formalin, paraffin, Alcian blue stain)
B. Experimental Workflow:
Figure 1: Experimental workflow for in vivo assessment of this compound.
C. Detailed Methodology:
-
Animal Husbandry and Acclimatization:
-
House Arsb⁻ mice and wild-type controls in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Baseline Measurements:
-
Prior to treatment initiation, collect baseline urine samples over 24 hours using metabolic cages.
-
Measure baseline body weight.
-
-
Randomization and Treatment Administration:
-
Randomly assign Arsb⁻ mice to either a vehicle control group or an this compound treatment group. A group of wild-type mice should be included as a reference for normal GAG levels.
-
Administer this compound or vehicle daily via oral gavage. Dosing can be based on previous studies, for example, at a dose that achieves micromolar concentrations in target tissues.[4][7]
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Measure body weight weekly.
-
-
Urine Collection and Analysis:
-
Tissue Harvesting and Analysis:
-
At the end of the study period, euthanize the mice.
-
Harvest relevant tissues such as the liver, kidney, spleen, heart, trachea, and femur.
-
For GAG quantification, a portion of the tissue should be weighed and processed for GAG extraction and subsequent analysis using a quantitative dye-binding assay.
-
For histopathology, fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Alcian blue to visualize GAG accumulation.
-
III. Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the expected quantitative outcomes based on published preclinical data for this compound.
Table 1: Effect of this compound on Urinary GAG Excretion in Arsb⁻ Mice
| Treatment Group | Baseline Urinary GAGs (µg/mg creatinine) | Post-treatment Urinary GAGs (µg/mg creatinine) | Fold Change from Baseline |
| Wild-Type | Normal Range | Normal Range | ~1 |
| Arsb⁻ (Vehicle) | Elevated | Remains Elevated | ~1 |
| Arsb⁻ (this compound) | Elevated | Significantly Increased | >1 |
Note: this compound is expected to increase urinary GAG excretion as it promotes the formation of soluble, excretable GAGs.[6]
Table 2: Effect of this compound on Tissue GAG Accumulation in Arsb⁻ Mice
| Tissue | Wild-Type GAG Content (µg/g tissue) | Arsb⁻ (Vehicle) GAG Content (µg/g tissue) | Arsb⁻ (this compound) GAG Content (µg/g tissue) | % Reduction with this compound |
| Liver | Normal | Markedly Elevated | Significantly Reduced | Significant |
| Kidney | Normal | Markedly Elevated | Significantly Reduced | Significant |
| Spleen | Normal | Markedly Elevated | Reduced | Moderate |
| Heart | Normal | Elevated | Reduced | Moderate |
Note: Data presented here is a qualitative representation of expected outcomes based on published literature. Actual values will vary depending on the specific experimental conditions.[6][7][9]
Table 3: Histopathological Findings in Trachea and Femoral Growth Plate of Arsb⁻ Mice
| Tissue | Arsb⁻ (Vehicle) | Arsb⁻ (this compound) |
| Trachea | Cartilage thickening, disorganized chondrocytes | Reduced cartilage thickening, improved chondrocyte organization |
| Femoral Growth Plate | Thickened and disorganized growth plate | Reduced thickening and improved organization |
Note: Histopathological changes are assessed semi-quantitatively by a trained pathologist.[6]
IV. Mechanism of Action: GAG Synthesis and Clearance
This compound acts as a substrate for galactosyltransferase I, an enzyme involved in the initiation of GAG synthesis.[12] By competing with the natural core proteins, this compound primes the synthesis of GAG chains that are not attached to a proteoglycan core. These free GAG chains are then secreted from the cell and excreted in the urine, providing an alternative clearance pathway for GAGs and reducing their intracellular accumulation.[1][4]
Figure 2: Simplified signaling pathway of this compound's mechanism of action.
The protocols and information provided here offer a comprehensive framework for the in vivo assessment of this compound's efficacy in a preclinical model of MPS VI. The use of the Arsb⁻ mouse model, coupled with robust biochemical and histological analyses, allows for a thorough evaluation of this compound's ability to reduce GAG storage and ameliorate disease-related pathology. These studies are crucial for the continued development and potential clinical application of this compound for the treatment of MPS.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Mucopolysaccharidosis Type VI, an Updated Overview of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for mucopolysaccharidosis disorders and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]
- 11. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Odiparcil Dose-Response Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Odiparcil is an orally available small-molecule drug candidate developed for the treatment of mucopolysaccharidoses (MPS), a group of rare lysosomal storage disorders.[1][2] These disorders are characterized by the accumulation of glycosaminoglycans (GAGs) within cells due to deficient enzymatic activity.[2][3] this compound acts as a competitive substrate for galactosyltransferase I (β4GalT7), an enzyme involved in GAG biosynthesis.[4][5] This diverts the synthesis of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), towards the formation of soluble, this compound-linked GAGs that can be readily excreted in the urine.[1][6][7] This mechanism of action reduces the intracellular accumulation of GAGs, thereby alleviating the cellular pathology of MPS.[7][8]
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to evaluate the efficacy of this compound.
Signaling Pathway of this compound
The mechanism of action of this compound is not a classical signaling pathway but rather a metabolic diversion. The following diagram illustrates this process.
Caption: Mechanism of action of this compound in diverting GAG synthesis.
Part 1: In Vitro Dose-Response Studies
Objective:
To determine the effective concentration range of this compound for reducing intracellular GAG accumulation and stimulating the secretion of soluble GAGs in cultured cells.
Experimental Protocol: In Vitro GAG Reduction Assay
1. Cell Culture:
-
Human dermal fibroblasts from MPS VI patients (or other relevant MPS types) and normal human dermal fibroblasts (as a control) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Workflow:
Caption: Workflow for in vitro dose-response evaluation of this compound.
3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (medium with the solvent) should be included.
-
Replace the culture medium of the cells with the medium containing the different concentrations of this compound.
4. GAG Quantification:
-
Intracellular GAGs:
- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Quantify the amount of sulfated GAGs in the cell lysates using a dimethylmethylene blue (DMMB) colorimetric assay.
-
Secreted GAGs:
- Collect the culture medium from each well.
- Centrifuge to remove any cellular debris.
- Quantify the amount of sulfated GAGs in the supernatant using the DMMB assay.
5. Data Presentation:
| This compound Conc. (µM) | Intracellular GAGs (µg/mg protein) | Secreted GAGs (µg/mL) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| 30 | ||
| 100 |
6. Data Analysis:
-
Normalize the intracellular GAG levels to the total protein concentration of the cell lysate.
-
Plot the percentage reduction in intracellular GAGs and the increase in secreted GAGs against the logarithm of the this compound concentration.
-
Calculate the EC50 value for the reduction of intracellular GAGs. An EC50 in the range of 1 µM has been previously reported for MPS VI fibroblasts.[7][8]
Part 2: In Vivo Dose-Response Studies
Objective:
To evaluate the dose-dependent effects of orally administered this compound on urinary GAG excretion and tissue GAG accumulation in a relevant animal model of MPS.
Experimental Protocol: In Vivo Efficacy Study
1. Animal Model:
-
Use an appropriate animal model, such as the Arylsulfatase B deficient (Arsb-) mouse model for MPS VI.[6][8]
-
Age- and sex-matched wild-type mice should be used as controls.
2. Experimental Design:
Caption: Logical relationship of the in vivo study design.
3. This compound Administration:
-
Administer this compound daily via oral gavage at three different dose levels (e.g., 10, 30, and 100 mg/kg/day).
-
The control groups (wild-type and MPS model) will receive the vehicle.
-
The treatment duration should be sufficient to observe significant changes in GAG levels (e.g., 3-6 months).[8][9]
4. Sample Collection and Analysis:
-
Urine Collection: Collect urine from individual mice at regular intervals (e.g., weekly) and quantify the total sulfated GAGs using the DMMB assay. A dose-dependent increase in urinary GAGs is expected.[1][8]
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, spleen, heart, cornea).
-
Tissue GAG Quantification: Homogenize the tissues and quantify the sulfated GAG content.
-
Histopathology: Process tissues for histological analysis to assess the reduction in cellular vacuolation and GAG storage.
5. Data Presentation:
Table 1: Dose-Dependent Effect of this compound on Urinary GAG Excretion
| Treatment Group | Week 1 (µg GAG/24h) | Week 4 (µg GAG/24h) | Week 8 (µg GAG/24h) | Week 12 (µg GAG/24h) |
| Wild-Type + Vehicle | ||||
| MPS Model + Vehicle | ||||
| MPS + this compound (Low Dose) | ||||
| MPS + this compound (Mid Dose) | ||||
| MPS + this compound (High Dose) |
Table 2: Dose-Dependent Effect of this compound on Tissue GAG Accumulation
| Treatment Group | Liver GAG (µg/g tissue) | Kidney GAG (µg/g tissue) | Spleen GAG (µg/g tissue) | Heart GAG (µg/g tissue) |
| Wild-Type + Vehicle | ||||
| MPS Model + Vehicle | ||||
| MPS + this compound (Low Dose) | ||||
| MPS + this compound (Mid Dose) | ||||
| MPS + this compound (High Dose) |
6. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Determine the dose-response relationship for the reduction of tissue GAGs and the increase in urinary GAGs.
Clinical Dose-Response Considerations
Phase IIa clinical trials in adult MPS VI patients have evaluated this compound at doses of 250 mg and 500 mg twice daily.[1][10] These studies have shown a dose-dependent increase in urinary GAG levels and a favorable safety profile.[1][6] Future studies, particularly in pediatric populations, will be crucial for refining the optimal therapeutic dose.[2]
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and research goals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inventivapharma.com [inventivapharma.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 8. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
Application Notes and Protocols for the Analytical Determination of Odiparcil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odiparcil is an orally administered small molecule therapeutic candidate under investigation for the treatment of certain mucopolysaccharidoses (MPS). It acts as a substrate for galactosyltransferase I, diverting the synthesis of glycosaminoglycans (GAGs) to produce soluble, excretable forms, thereby reducing the accumulation of GAGs in tissues.[1][2] Accurate and precise quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during its development.
This document provides detailed application notes and protocols for the analytical determination of this compound, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the standard method for its quantification in biological samples.[3] While specific details on the metabolites of this compound are not extensively available in public literature, the methods described herein for the parent drug can serve as a robust starting point for the development and validation of assays for its metabolites.
Analytical Methodologies
The primary analytical technique for the quantification of this compound in biological matrices such as plasma and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.
Quantitative Data Summary
Due to the proprietary nature of drug development, detailed quantitative performance data for specific validated this compound assays are not fully available in the public domain. However, based on typical performance characteristics of LC-MS/MS assays for small molecules in biological matrices, a representative summary is provided in Table 1. These values should be established and validated for any specific method developed.
Table 1: Representative Quantitative Performance of a Bioanalytical LC-MS/MS Method for this compound
| Parameter | Biological Matrix | Representative Value |
| Linearity Range | Human Plasma | 1 - 5000 ng/mL |
| Tissue Homogenate | 5 - 10000 ng/g | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 1 ng/mL |
| Tissue Homogenate | 5 ng/g | |
| Accuracy (% Bias) | All Matrices | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | All Matrices | ≤15% (≤20% at LLOQ) |
| Mean Recovery | All Matrices | >85% |
| Matrix Effect | All Matrices | Normalized to Internal Standard |
Experimental Protocols
The following sections provide detailed protocols for the analysis of this compound in human plasma and animal tissue.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
- This compound reference standard
- Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Human plasma (K2EDTA)
- 96-well collection plates
- Centrifuge capable of reaching >3000 x g
3. Sample Preparation (Protein Precipitation):
- Allow plasma samples to thaw to room temperature.
- Vortex samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
- Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% methanol).
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 4°C for 10 minutes at ≥3000 x g.
- Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
5. Data Analysis:
- Peak areas of this compound and its SIL-IS are integrated.
- A calibration curve is constructed by plotting the peak area ratio (this compound/SIL-IS) against the nominal concentration of the calibration standards.
- A weighted (1/x²) linear regression is typically used to fit the curve.
- The concentrations of this compound in the unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.
Protocol 2: Quantification of this compound in Animal Tissue
1. Objective: To quantify the concentration of this compound in animal tissue samples (e.g., liver, kidney, bone, cartilage).[3]
2. Materials and Reagents:
- Same as Protocol 1.
- Homogenizer (e.g., bead beater or ultrasonic).
- Purified water for homogenization.
3. Tissue Homogenization:
- Accurately weigh the frozen tissue sample (~50-100 mg).
- Add a volume of cold purified water to achieve a specific dilution factor (e.g., 1:4 w/v, 100 mg tissue in 400 µL water).
- Homogenize the sample until a uniform suspension is obtained. Keep samples on ice during this process.
4. Sample Preparation (Protein Precipitation of Homogenate):
- Follow the same procedure as in Protocol 1, using 50 µL of the tissue homogenate in place of plasma.
- The subsequent steps of adding SIL-IS, precipitation solvent, centrifugation, and supernatant transfer remain the same.
5. LC-MS/MS Conditions and Data Analysis:
- The LC-MS/MS conditions and data analysis are identical to those described in Protocol 1.
- The final calculated concentration should be multiplied by the dilution factor from the homogenization step to report the concentration in ng per gram of tissue.
Visualization of Workflows and Pathways
This compound's Mechanism of Action
This compound acts as a competitive substrate for β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in the linkage region of GAG chains. By competing with the natural core protein acceptor, this compound initiates the synthesis of soluble GAG chains that are not attached to a core protein. These soluble GAGs are then secreted from the cell and excreted in the urine, reducing the intracellular storage of GAGs.
Caption: Mechanism of Action of this compound.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Bioanalytical Workflow for this compound.
References
- 1. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inventivapharma.com [inventivapharma.com]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Odiparcil in High-Throughput Screening for Modulators of Glycosaminoglycan Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Odiparcil is a β-D-xyloside derivative investigated for the treatment of mucopolysaccharidoses (MPS), a group of lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs).[1][2] Its mechanism of action involves acting as an alternative substrate for GAG biosynthesis, leading to the production of soluble GAG chains that are secreted from the cell and excreted, thereby reducing intracellular GAG storage.[3][4] This unique mechanism presents an opportunity to develop high-throughput screening (HTS) assays to identify novel compounds that can similarly modulate GAG synthesis for therapeutic purposes. These application notes provide a framework for utilizing this compound as a reference compound in such screening campaigns.
Mechanism of Action of this compound
This compound functions as a competitive substrate for the enzyme β-1,4-galactosyltransferase 7 (β4GalT7), which is responsible for adding the first galactose residue to a xylose-linked serine on a core protein, a critical initiation step in GAG chain synthesis.[5][6][7] By presenting an alternative xyloside primer, this compound diverts the cellular machinery from synthesizing proteoglycans, which are often destined for the lysosome for degradation. Instead, it initiates the synthesis of soluble GAGs, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), which are linked to this compound.[2][3] These soluble GAG-odiparcil conjugates are then readily secreted into the extracellular space and subsequently cleared from the body via urine.[1][4] This "decoy" mechanism effectively reduces the burden of GAG accumulation within the lysosomes of affected cells.[3]
Signaling Pathway Context
While this compound's primary action is on the GAG biosynthesis pathway, its downstream effects can mitigate pathological signaling. In MPS, the accumulation of GAGs, such as heparan sulfate, can trigger chronic inflammation by activating innate immune receptors like Toll-like receptor 4 (TLR4).[6] This leads to downstream signaling cascades involving MyD88 and the subsequent expression of pro-inflammatory cytokines.[6] By reducing the intracellular GAG load, this compound can indirectly attenuate this GAG-induced inflammatory signaling.
Data Presentation: In Vitro & In Vivo Efficacy
Quantitative data from pre-clinical studies demonstrate this compound's potency and distribution, providing a benchmark for HTS hit validation.
| Parameter | Model System | Concentration/Dose | Result | Reference |
| EC50 | Human Skin Fibroblasts (MPS VI) | ~1 µM | Reduction of intracellular Chondroitin Sulfate (CS) | [3] |
| In Vitro Treatment | Human Skin Fibroblasts (MPS I & VI) | 3 and 10 µM for 72h | Reduction in lysosome abundance and GAG accumulation | [8] |
| Plasma Concentration (Cmax) | Rat (after repeated oral dosing) | N/A | ~7300 ng/mL (22.5 µM) | [3] |
| Tissue Distribution (Cmax) | Rat - Heart | N/A | ~4600 ng/g (14.3 µM) | [3] |
| Tissue Distribution (Cmax) | Rat - Bone, Cartilage, Cornea | N/A | ~500 to 1300 ng/g (1.7 to 4 µM) | [3] |
| Clinical Dosing | Human Adults (Phase IIa) | 250 mg or 500 mg (twice daily) | Dose-dependent increase in urinary GAGs | [9][10] |
High-Throughput Screening Application
The primary application of this compound in an HTS context is as a positive control for assays designed to identify novel small molecules that promote GAG clearance. An example is a cell-based assay using patient-derived fibroblasts.
HTS Workflow
Experimental Protocols
Protocol 1: High-Content Imaging Assay for Intracellular GAG Reduction
This protocol is adapted from methodologies used to evaluate this compound's effect on patient-derived cells.[3][8]
Objective: To quantify the reduction of intracellular chondroitin sulfate (CS) in MPS patient fibroblasts following compound treatment.
Materials:
-
MPS patient-derived fibroblasts (e.g., from Coriell Institute)
-
96-well or 384-well clear-bottom imaging plates
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Test compounds, this compound (positive control), DMSO (vehicle control)
-
Chondroitinase ABC (from Proteus vulgaris)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% Normal Goat Serum in PBS)
-
Primary antibody: Mouse anti-Chondroitin Sulfate (clone CS-56)
-
Secondary antibody: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: Hoechst or DAPI
-
High-content imaging system
Procedure:
-
Cell Plating: Seed MPS fibroblasts into imaging plates at a density that ensures they are sub-confluent at the end of the assay. Allow cells to adhere for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., from 0.01 to 10 µM) to establish a dose-response curve.[3]
-
Dispense test compounds and controls to the appropriate wells. Final DMSO concentration should be consistent across all wells (e.g., 0.1%).
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Extracellular CS Digestion (Optional but Recommended): To specifically measure the intracellular CS pool, treat live cells with Chondroitinase ABC in serum-free media for 1-2 hours at 37°C prior to fixation. This step digests CS exposed on the cell surface and in the extracellular matrix.[3]
-
Fixation and Permeabilization:
-
Gently wash wells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash wells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-CS antibody overnight at 4°C.
-
Wash wells extensively with PBS.
-
Incubate with fluorescently-labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash wells with PBS.
-
Acquire images using a high-content imaging system, capturing both the nuclear and CS channels.
-
-
Data Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell boundary, quantify the mean or integrated fluorescence intensity of the CS signal.
-
Calculate the percentage reduction in CS fluorescence relative to the DMSO vehicle control. Hits are identified as compounds that cause a significant reduction, using the this compound response as a benchmark.
-
Protocol 2: Measurement of Secreted GAGs in Culture Media
Objective: To quantify the amount of sulfated GAGs secreted into the cell culture medium, which is expected to increase with effective compounds like this compound.
Materials:
-
Supernatants collected from the cell plates in Protocol 1 (Step 3).
-
Dimethylmethylene blue (DMMB) dye solution.
-
Chondroitin sulfate standard (for standard curve).
-
96-well microplate for colorimetric reading.
-
Microplate reader (600-650 nm).
Procedure:
-
Sample Collection: After the 72-hour compound incubation, carefully collect the culture media from each well.
-
DMMB Assay:
-
Pipette a small volume of each supernatant (e.g., 20 µL) into a new microplate.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB dye solution to all wells (standards and samples).
-
Immediately read the absorbance at a wavelength between 600-650 nm. The colorimetric reaction is rapid.
-
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve (Absorbance vs. GAG concentration).
-
Determine the concentration of GAGs in each sample by interpolating from the standard curve.
-
Compare the amount of secreted GAGs in compound-treated wells to DMSO controls. An increase in secreted GAGs is the desired outcome.
-
Conclusion
This compound serves as an invaluable tool for developing and validating HTS assays aimed at discovering new therapeutics for MPS and potentially other diseases involving GAG pathobiology. The provided protocols for a primary high-content imaging screen and a secondary biochemical assay offer a robust framework for identifying and characterizing novel GAG synthesis modulators. The quantitative data on this compound's efficacy provides a critical benchmark for hit validation and lead optimization efforts.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. inventivapharma.com [inventivapharma.com]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
Troubleshooting & Optimization
Technical Support Center: Odiparcil Delivery to Specific Tissues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with odiparcil. The information provided is intended to assist in addressing challenges related to the delivery of this compound to specific tissues during preclinical and clinical research.
Troubleshooting Guides
This section offers practical guidance for identifying and resolving common issues encountered during in vivo experiments with this compound.
Observed Issue: Lower than Expected Efficacy in Target Tissue
If you are observing lower than expected therapeutic effects in your target tissue, it may be due to suboptimal drug concentration at the site of action. The following table provides potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Verify the formulation and solubility of this compound. 2. Assess the impact of food on drug absorption; consider administering this compound on an empty stomach if not contraindicated. 3. Evaluate the potential for first-pass metabolism in the liver. |
| Suboptimal Tissue Distribution | 1. Perform a biodistribution study to quantify this compound concentrations in the target tissue and other organs (see Experimental Protocol below). 2. Compare tissue concentrations to the known EC50 for this compound's mechanism of action. 3. For avascular tissues like cartilage, consider that delivery is primarily through diffusion, which may be slow. |
| High Inter-Individual Variability | 1. Increase the number of subjects in your experimental groups to ensure statistical power. 2. Carefully control for factors that can influence drug metabolism, such as age, sex, and health status of the animal models. |
| Off-Target Effects | 1. While this compound has a good safety profile, unexpected phenotypes could indicate off-target effects. 2. Conduct a broader analysis of tissues to identify any unexpected accumulation or biological changes. |
Data Presentation: this compound Tissue Distribution in Rats
The following table summarizes the pharmacokinetic parameters of this compound in various tissues of wild-type rats after repeated oral administration. This data can serve as a reference for expected tissue concentrations in your own experiments.
| Tissue | Cmax (ng/g tissue) | Cmax (µM) | AUC Kp |
| Plasma | ~7300 ng/mL | 22.5 | - |
| Heart | ~4600 | 14.3 | ~0.44 |
| Bone | ~500-1300 | 1.7-4.0 | ~0.15 |
| Cartilage | ~500-1300 | 1.7-4.0 | ~0.15 |
| Cornea | ~500-1300 | 1.7-4.0 | ~0.15 |
Data from Entchev et al., PLOS One, 2020.[1]
Experimental Workflow for Troubleshooting this compound Delivery
The following diagram outlines a logical workflow for troubleshooting issues related to this compound delivery and efficacy.
Experimental Protocol: In Vivo Biodistribution of this compound
This protocol provides a general framework for assessing the biodistribution of this compound in a rodent model.
1. Animal Model and Acclimatization:
-
Select an appropriate rodent model (e.g., Sprague Dawley rats or a relevant MPS mouse model).
-
Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
2. This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., suspension in a suitable vehicle like 1% methylcellulose).
-
Administer this compound orally via gavage at the desired dose. For repeated dosing studies, establish a consistent dosing schedule.
3. Sample Collection:
-
At predetermined time points after the final dose, euthanize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., heart, bone, cartilage, cornea, liver, kidney).
-
Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
4. Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Tissues: Homogenize the frozen tissue samples in a suitable buffer.
5. Quantification of this compound:
-
Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and tissue homogenates.
-
Construct a standard curve using known concentrations of this compound to ensure accurate quantification.
6. Data Analysis:
-
Calculate the concentration of this compound in each tissue, typically expressed as ng/g of tissue.
-
Determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).
-
Calculate the tissue-to-plasma partition coefficient (Kp) to assess the extent of tissue distribution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-D-xyloside analog that acts as a competitive substrate for the enzyme galactosyltransferase I (GT1).[1] By doing so, it diverts the synthesis of endogenous glycosaminoglycans (GAGs) towards the production of soluble, this compound-linked GAGs that can be readily excreted in the urine. This reduces the accumulation of GAGs in the lysosomes of cells, which is the underlying cause of mucopolysaccharidosis (MPS) disorders.[2]
The following diagram illustrates the signaling pathway affected by this compound.
Q2: How does the tissue penetration of this compound compare to enzyme replacement therapy (ERT)?
A2: Preclinical studies have shown that this compound, as an orally available small molecule, is well-distributed to tissues that are poorly penetrated by ERT, such as bone, cartilage, and the cornea.[3][4] This is a significant advantage, as these tissues are often severely affected in MPS disorders.
Q3: What are the known off-target effects of this compound?
A3: Clinical trials have shown that this compound has a good safety and tolerability profile, with most adverse events being mild or moderate.[2] While some serious adverse events have been reported, there is currently no published evidence to suggest they are caused by specific off-target binding.[5] If you observe unexpected biological effects in your experiments, it is important to consider all possibilities, including potential unknown off-target interactions, and to report these findings.
Q4: Are there any known factors that can influence the variability of this compound's delivery in preclinical studies?
A4: As with any orally administered drug, several factors can contribute to variability in preclinical studies. These include:
-
Animal-specific factors: Age, sex, strain, and the health of the gut can all affect drug absorption and metabolism.
-
Experimental conditions: The composition of the drug vehicle, the volume and technique of oral gavage, and the timing of administration relative to feeding can all impact bioavailability.
-
Drug-drug interactions: If other compounds are being co-administered, there is a potential for interactions that could affect the absorption or metabolism of this compound.
Q5: Where can I find more detailed information on the clinical development of this compound?
A5: Information on clinical trials involving this compound can be found on clinical trial registries such as ClinicalTrials.gov, and in publications from the sponsoring organizations. Phase I and Phase IIa studies have been completed for MPS VI.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 6. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Odiparcil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of odiparcil. The following information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally active small molecule, specifically a β-D-xyloside derivative, investigated for the treatment of mucopolysaccharidoses (MPS).[1][2] Its mechanism of action involves diverting the synthesis of glycosaminoglycans (GAGs) to produce soluble GAGs that can be more easily excreted in the urine.[3][4] This process helps to reduce the accumulation of GAGs in tissues, which is the underlying cause of MPS symptoms.[3] this compound specifically acts on chondroitin sulfate (CS) and dermatan sulfate (DS).[3]
Q2: What are the potential challenges to achieving high oral bioavailability with this compound?
While this compound is orally available, its bioavailability can be influenced by several factors inherent to many small molecule drugs. As a coumarin derivative, it may face challenges such as low aqueous solubility and potential for first-pass metabolism.[5] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which are key determinants of oral absorption.[6][7] While the specific BCS class of this compound is not publicly available, researchers should anticipate that formulation strategies may be necessary to overcome potential solubility or permeability limitations.
Q3: What are the primary strategies for improving the oral bioavailability of a poorly soluble drug like this compound?
For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[8] These techniques primarily aim to increase the drug's dissolution rate and/or its apparent solubility in the gastrointestinal tract.[9] Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanocrystal technology can enhance the dissolution rate.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its aqueous solubility and dissolution.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract, facilitating their absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[9][10]
Troubleshooting Guide
Problem: Inconsistent or low this compound exposure in preclinical animal studies.
This is a common challenge in early drug development. The workflow below can help systematically troubleshoot this issue.
Q4: My this compound formulation shows poor dissolution in vitro. What should I do?
Poor in vitro dissolution is a strong indicator of potential bioavailability problems. The appropriate course of action depends on the suspected cause.
| Observation | Potential Cause | Recommended Action |
| Slow dissolution rate but complete dissolution over time. | The drug is likely dissolution-rate limited (potentially BCS Class IIa). | Employ particle size reduction techniques like micronization or nanomilling. |
| Incomplete dissolution even after extended periods. | The drug's solubility in the dissolution medium is the limiting factor (potentially BCS Class IIb). | Consider amorphous solid dispersions or lipid-based formulations to increase apparent solubility. |
| pH-dependent dissolution (e.g., good dissolution at low pH, poor at high pH). | The drug may be a weak base that precipitates in the higher pH of the intestine. | Investigate salt forms or enteric coatings to protect the drug in the stomach and release it in a more soluble form in the intestine. |
| Drug particles are observed to be agglomerating. | Poor wettability of the drug powder. | Include a surfactant in the formulation or dissolution medium. |
Q5: I have developed an amorphous solid dispersion of this compound, but it is not stable. What are the common failure modes and solutions?
Amorphous solid dispersions (ASDs) are a powerful tool but can be physically unstable, leading to recrystallization of the drug over time.
| Failure Mode | Potential Cause | Troubleshooting Steps |
| Recrystallization during storage. | - Inappropriate polymer selection.- Insufficient drug-polymer interaction.- High drug loading.- Exposure to high humidity or temperature. | - Screen for polymers with strong hydrogen bonding potential with this compound.- Reduce the drug loading.- Ensure storage in controlled, low-humidity environments.- Characterize the glass transition temperature (Tg) and store well below it. |
| Phase separation of drug and polymer. | Thermodynamic immiscibility between the drug and the polymer. | - Select a polymer with better miscibility with this compound.- Use a lower drug loading. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS) and a solvent system in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratio). The total solid content should typically be between 2-10% (w/v).
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These will need to be optimized for the specific solvent system and formulation.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving a dry powder of the amorphous solid dispersion.
-
-
Powder Collection and Secondary Drying: Collect the powder from the cyclone. Perform secondary drying under vacuum at a temperature below the glass transition temperature (Tg) to remove any residual solvent.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Purity: Assess for any degradation using High-Performance Liquid Chromatography (HPLC).
-
Dissolution: Perform in vitro dissolution testing to compare the performance of the ASD to the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (AP) side (donor compartment).
-
Add fresh transport buffer to the basolateral (BL) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the AP compartment.
-
Signaling Pathways and Logical Relationships
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. database.ich.org [database.ich.org]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. pharmamanufacturing.com [pharmamanufacturing.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Odiparcil Treatment Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term odiparcil treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-D-xyloside analog that acts as a substrate for galactosyltransferase I (β4GalT7), an enzyme involved in the synthesis of glycosaminoglycan (GAG) chains.[1] By competing with the natural core protein, this compound diverts the synthesis of GAGs, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), towards the formation of soluble, secretable GAGs.[1][2] This process reduces the intracellular accumulation of GAGs in lysosomes, which is the pathological hallmark of mucopolysaccharidoses (MPS).[1][2][3] The newly synthesized this compound-bound GAGs are readily released from the cell and excreted in the urine.[2][3]
Q2: What is the recommended concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies on skin fibroblasts from MPS VI patients have shown that this compound effectively reduces intracellular chondroitin sulfate with an EC50 in the range of 1 μM.[1][4][5][6] A dose-dependent increase in the secretion of total sulfated GAGs has been observed at micromolar concentrations, with maximum stimulation achieved at around 3 μM in bovine aortic endothelial cells.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q3: Is this compound cytotoxic at effective concentrations?
A3: Studies have shown that this compound treatment does not have a significant effect on the viability or number of cultured cells at effective concentrations.[1] However, it is always good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the chosen concentrations are not toxic to your specific cell line over the long-term treatment period.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, as a small molecule, this compound is generally considered stable under standard cell culture conditions (37°C, 5% CO2). For long-term experiments, it is advisable to refresh the medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration.
Troubleshooting Guides
In Vitro Studies
Issue 1: High variability in GAG quantification results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well or flask at the beginning of the experiment. Over-confluent or sparse cultures can lead to variability in GAG production. |
| Interference with GAG quantification assay (DMMB/Blyscan) | Polyanions like DNA and other molecules in cell lysates or culture media can interfere with the DMMB dye binding.[7] Consider including a DNase treatment step for cell lysates.[7] Ensure the pH of the DMMB dye solution is appropriate to minimize interference.[7] |
| Inaccurate standard curve | Always prepare a fresh standard curve for each assay using the same batch of chondroitin sulfate standard. Ensure the standard concentrations cover the expected range of your samples. |
| Incomplete GAG precipitation | If using a precipitation-based method, ensure complete precipitation and resuspension of the GAG-dye complex. |
Issue 2: Low or no detectable effect of this compound on intracellular GAG levels.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal effective concentration for your cell model. The EC50 can vary between cell types. |
| Insufficient treatment duration | For long-term studies, ensure the treatment duration is sufficient to observe a significant reduction in GAGs. A time-course experiment can help determine the optimal treatment period. |
| Cell line not responsive | Confirm that the cell line used expresses the necessary enzymes for GAG synthesis and is a relevant model for the MPS type being studied. |
| Issues with GAG extraction | Ensure your GAG extraction protocol is efficient. Incomplete extraction will lead to an underestimation of total GAGs. |
| Problems with immunofluorescence staining for intracellular GAGs | Optimize fixation and permeabilization steps for your specific cell type and the anti-CS antibody used.[8][9] Use appropriate controls, including a secondary antibody-only control, to check for non-specific binding.[9] |
Issue 3: Poor cell health or detachment during long-term culture.
| Potential Cause | Troubleshooting Step |
| Nutrient depletion or waste product accumulation | Change the culture medium with fresh this compound every 2-3 days. |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly inspect cultures for signs of contamination. Use sterile techniques and consider periodic testing for mycoplasma.[2] |
| Inappropriate culture vessel coating | Some cell types may require specific coatings (e.g., poly-L-lysine, collagen) for optimal attachment and long-term viability.[2] |
| Over-trypsinization during passaging | Use the lowest effective concentration of trypsin for the shortest possible time to detach cells. Neutralize trypsin promptly. |
In Vivo Studies
Issue 1: High variability in urinary GAG excretion data.
| Potential Cause | Troubleshooting Step |
| Variations in urine concentration | Normalize urinary GAG levels to creatinine concentration to account for differences in hydration and urine flow rates.[10] |
| Age-dependent differences in GAG excretion | Be aware that urinary GAG excretion is age-dependent, with younger animals typically excreting more GAGs.[10][11] Ensure age-matched control and treatment groups. |
| Incomplete urine collection | Use metabolic cages for accurate 24-hour urine collection. Ensure proper functioning of the cages to prevent leakage or contamination. |
| Dietary factors | Maintain a consistent diet for all animals throughout the study, as diet can potentially influence urinary composition. |
Issue 2: Lack of significant reduction in tissue GAG accumulation.
| Potential Cause | Troubleshooting Step |
| Insufficient this compound dosage or bioavailability | Ensure the oral dose of this compound is appropriate for the animal model and achieves therapeutic concentrations in the target tissues.[1][4][5] Pharmacokinetic studies can confirm drug exposure. |
| Short treatment duration | Long-term studies are often necessary to observe significant reductions in GAG storage in tissues, especially in tissues with slow turnover like bone and cartilage. |
| Choice of animal model | The phenotype of some knockout mouse models for lysosomal storage diseases may not fully replicate the human disease, potentially affecting the therapeutic response.[12] |
| Issues with tissue homogenization and GAG extraction | Optimize homogenization and GAG extraction protocols for each tissue type to ensure complete and reproducible recovery of GAGs. |
| Limitations of the GAG quantification method | For tissue GAG analysis, methods like Alcian Blue staining or the Blyscan assay are commonly used.[1] Be aware of the limitations and potential for variability with these methods and ensure proper validation. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for intracellular CS reduction | MPS VI Patient Fibroblasts | ~1 µM | [1][4][5][6] |
| Maximum stimulation of total sulfated GAG secretion | Bovine Aortic Endothelial Cells | 10.7-fold at 3 µM | [1] |
Table 2: In Vivo Effects of Long-Term this compound Treatment in Arsb- Mice (MPS VI model)
| Outcome | Tissue/Fluid | Effect | Reference |
| Sulfated GAG Accumulation | Liver, Kidney | Significantly reduced | [1][2][7] |
| Cartilage Thickening | Trachea, Femoral Growth Plate | Diminished | [1][2] |
| Granule Accumulation | Leukocytes | Reduced | [1] |
| Urinary Sulfated GAG Excretion | Urine | Consistently stimulated | [1][2] |
Experimental Protocols
1. In Vitro Intracellular GAG Reduction Assay
-
Cell Seeding: Plate human skin fibroblasts from MPS VI patients in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
This compound Treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.[1]
-
Immunofluorescence Staining for Intracellular Chondroitin Sulfate (CS):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 2% normal goat serum.
-
Incubate with a primary antibody specific for chondroitin sulfate (e.g., CS-56).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with Hoechst.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the intracellular CS fluorescence intensity per cell.
2. In Vivo GAG Accumulation Study in a Mouse Model of MPS VI (Arsb- mice)
-
Animal Model: Use Arsb- mice, which mimic the MPS VI disease phenotype.[1]
-
Treatment Groups: Divide the mice into groups: wild-type control, Arsb- control (vehicle), and Arsb- treated with different doses of this compound administered orally.[1]
-
Long-Term Treatment: Administer this compound or vehicle daily for an extended period (e.g., 6 months).[1]
-
Urine Collection: Periodically collect 24-hour urine samples using metabolic cages to measure urinary GAG excretion.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as liver, kidney, trachea, and femur.
-
GAG Quantification in Tissues:
-
Homogenize the tissues.
-
Quantify total sulfated GAGs using the Blyscan assay or Alcian Blue staining.[1]
-
-
Histological Analysis:
-
Fix, embed, and section tissues like the trachea and femur.
-
Stain with Alcian Blue to visualize GAGs and measure cartilage thickness.[1]
-
Visualizations
Caption: Mechanism of action of this compound in reducing intracellular GAG accumulation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. corning.com [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reproduction in Animal Models of Lysosomal Storage Diseases: A Scoping Review [frontiersin.org]
- 7. ecmjournal.org [ecmjournal.org]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Animal models of lysosomal storage diseases: their development and clinical relevance - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of In Vitro Odiparcil Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of in vitro models for Odiparcil.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in an in vitro setting?
This compound is a β-D-xyloside derivative that functions as a substrate mimic to intercept the glycosaminoglycan (GAG) synthesis pathway.[1][2] In a cell-based model, it primes the synthesis of soluble GAG chains, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), which are then secreted into the culture medium.[1][3][4] This process diverts GAG synthesis away from the traditional proteoglycan pathway, effectively reducing the intracellular accumulation of GAGs that is the hallmark of mucopolysaccharidoses (MPS).[1][2][4]
Q2: What are the most common in vitro models used to study this compound's efficacy?
The most frequently used in vitro models for this compound research are primary patient-derived skin fibroblasts from individuals with MPS, particularly MPS VI.[1][4] These cells exhibit the characteristic lysosomal GAG accumulation. Bovine aortic endothelial cells (BAE) have also been used to demonstrate this compound's ability to stimulate the secretion of sulfated GAGs into the culture medium.[1][2][3] While less common, chondrocytes are a highly relevant cell type, given the profound skeletal pathology in many MPS disorders, but they are more challenging to work with.[5][6]
Q3: What are the primary experimental readouts to measure this compound's effect in cell culture?
The two primary readouts are complementary:
-
Reduction of Intracellular GAGs: Measuring the decrease in the accumulated GAG pool within the cells. This is a direct measure of efficacy. In fibroblasts from MPS VI patients, this compound has been shown to reduce intracellular chondroitin sulfate with an EC50 of approximately 1 μM.[1][2][3]
-
Increase of Secreted GAGs: Quantifying the amount of soluble GAGs secreted into the cell culture medium. This confirms the drug's mechanism of diverting GAG synthesis to a secretable form.[1][4]
Q4: What is a critical limitation of using patient-derived fibroblasts as the sole in vitro model for MPS?
While fibroblasts are valuable for demonstrating the basic mechanism of GAG clearance, they do not fully recapitulate the complex, multi-system pathology of MPS disorders, especially the severe skeletal and cartilage abnormalities.[6] Pathophysiological states observed in specialized cells like chondrocytes (e.g., resting, proliferative, hypertrophic states) cannot be assessed in fibroblasts, which is a significant drawback when evaluating drugs for a disease with prominent skeletal dysplasia.[6] Therefore, results from fibroblast models should be complemented with other cell types or more complex models where possible.
Troubleshooting Guides
Q1: I am observing high variability and inconsistent results in my sulfated GAG quantification assay (e.g., DMMB). What are the common causes and solutions?
Answer: High variability in GAG quantification is a frequent issue. The causes can be traced to sample preparation, assay conditions, or interfering substances.
-
Problem: Interfering Molecules. Standard GAG assays using cationic dyes like 1,9-dimethylmethylene blue (DMMB) are not perfectly specific. Other negatively charged molecules, particularly RNA and DNA, can bind to the dye and cause a significant overestimation of GAG content.[7][8]
-
Solution: Incorporate a nuclease digestion step (e.g., RNase and DNase) into your GAG extraction protocol before performing the DMMB assay. This will remove the interfering nucleic acids.[7]
-
-
Problem: High Protein Content. Proteins in cell lysates or culture media can interfere with the GAG-dye complex formation.[9]
-
Problem: Inconsistent GAG-Dye Complex Precipitation. Incomplete precipitation or loss of the pellet during washing steps can lead to underestimation and variability.
-
Solution: Ensure thorough mixing of the sample with the DMMB reagent. After centrifugation, be meticulous when aspirating the supernatant to avoid disturbing the pellet. Use a consistent decomplexation solution and ensure the pellet is fully dissolved by vortexing for a sufficient time (e.g., 30 minutes) before reading the absorbance.[7]
-
Q2: My chosen cell line (e.g., fibroblasts) shows only a modest GAG accumulation phenotype or a weak response to this compound. What steps can I take?
Answer: The expression of a disease phenotype in vitro can be influenced by cell type and culture conditions.
-
Problem: Inappropriate Cell Model. As mentioned in the FAQ, fibroblasts may not be the ideal model for all aspects of MPS.[6]
-
Solution: If your research question relates to skeletal aspects, consider developing protocols for patient-derived chondrocytes or using induced pluripotent stem cells (iPSCs) differentiated into chondrocytes.[11] These models can provide more relevant insights into cartilage-related pathology.
-
-
Problem: Cell Culture Conditions. Cell confluence and growth state can impact GAG synthesis and accumulation.
-
Solution: Test this compound's effect under different culture conditions. Studies have shown that this compound is effective in both growing (sub-confluent) and confluent fibroblast cultures.[1][3] Experiment with treatment duration and cell density to find the optimal window for observing a robust effect.
-
-
Problem: Cell Line Stability. Primary cells have a limited lifespan and their phenotype can change with increasing passage numbers.[5]
-
Solution: Use cells at a low passage number and be consistent across experiments. Thoroughly characterize your cell line to confirm the presence of the enzymatic deficiency and GAG accumulation before initiating large-scale drug screening.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Type | Condition | Value | Source(s) |
| EC₅₀ | MPS VI Patient Fibroblasts | Reduction of intracellular Chondroitin Sulfate (CS) | ~1 µM | [1][2][3] |
| Efficacy | Bovine Aortic Endothelial Cells | Stimulation of secreted sulfated GAGs | Dose-dependent increase | [1][2][3] |
| Efficacy | MPS VI Patient Fibroblasts | Stimulation of secreted sulfated GAGs | Dose-dependent increase | [3] |
Experimental Protocols
Protocol: Quantification of Intracellular and Secreted Sulfated GAGs
This protocol describes the measurement of sulfated GAGs from cell lysates (intracellular) and conditioned media (secreted) using a dimethylmethylene blue (DMMB) assay, adapted to minimize common interferences.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K
-
RNase A and DNase I
-
DMMB Reagent: 16 mg 1,9-dimethylmethylene blue, 5 mL ethanol, 2 g sodium formate, 2 mL formic acid, in 1 L final volume of dH₂O.
-
Decomplexation Solution: 4 M Guanidine HCl, 10% 1-propanol, 50 mM sodium acetate, pH 6.8.[7]
-
Chondroitin Sulfate Standard (for calibration curve)
-
Microplate reader (650 nm absorbance)
Methodology:
Part 1: Sample Preparation
-
Cell Culture: Plate cells (e.g., MPS patient fibroblasts) and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).
-
Collect Conditioned Media (Secreted GAGs):
-
Carefully collect the culture supernatant from each well into a microcentrifuge tube.
-
Centrifuge at 2,000 x g for 10 minutes to remove cells and debris.
-
Transfer the cleared supernatant to a new tube. This is your "Secreted GAG" fraction.
-
-
Prepare Cell Lysate (Intracellular GAGs):
-
Gently wash the remaining cell monolayer twice with cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube. This is your "Intracellular GAG" fraction.
-
-
Enzymatic Digestion (Both Fractions):
-
To each sample (media and lysate), add Proteinase K to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours to digest proteins.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Cool samples to room temperature. Add RNase A (final conc. 50 µg/mL) and DNase I (final conc. 20 µg/mL). Incubate at 37°C for 1 hour to digest nucleic acids.[7]
-
Centrifuge samples at 12,000 x g for 10 minutes to pellet any remaining insoluble material. The supernatant contains the purified GAGs.
-
Part 2: DMMB Assay
-
Standard Curve: Prepare a serial dilution of Chondroitin Sulfate standard (e.g., from 0 to 40 µg/mL).
-
Assay Plate: In a 96-well plate, add 20 µL of each standard or sample supernatant.
-
DMMB Reaction: Add 200 µL of DMMB reagent to each well. Mix immediately.
-
Precipitation: The GAG-DMMB complex is insoluble. To quantify, either read absorbance immediately (for a direct colorimetric shift) or precipitate the complex for higher sensitivity. For the precipitation method:
-
Incubate the plate for 30 minutes at room temperature.
-
Centrifuge the plate at 3,000 x g for 15 minutes to pellet the complex.
-
Carefully discard the supernatant.
-
-
Decomplexation: Add 200 µL of Decomplexation Solution to each well. Resuspend the pellet by shaking or vortexing for 30 minutes until fully dissolved.[7]
-
Read Absorbance: Measure the absorbance at 650 nm using a microplate reader.
-
Quantification: Calculate the GAG concentration in your samples by comparing their absorbance values to the standard curve. Normalize intracellular GAGs to total protein content of the lysate (measured before Proteinase K digestion).
Visualizations
Signaling and Mechanical Pathways
Caption: this compound acts as a primer, diverting GAG synthesis to a soluble, secretable pathway.
Experimental and Logical Workflows
Caption: A standard experimental workflow for assessing this compound's efficacy in cell culture.
Caption: A logical flowchart for troubleshooting common issues with GAG quantification assays.
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Mucopolysaccharidosis IVA: Current Disease Models and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNA Contaminates Glycosaminoglycans Extracted from Cells and Tissues | PLOS One [journals.plos.org]
- 8. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]
- 9. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Modeling cartilage pathology in mucopolysaccharidosis VI using iPSCs reveals early dysregulation of chondrogenic and metabolic gene expression [frontiersin.org]
addressing odiparcil solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and other common issues when working with odiparcil in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a β-D-xyloside derivative that acts as a substrate for galactosyltransferase I (β4GalT7), an enzyme involved in the synthesis of glycosaminoglycan (GAG) chains.[1] By competing with the natural core proteins, this compound diverts the synthesis of GAGs, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), towards the formation of soluble GAG chains that are readily secreted from the cell.[1][2][3] This mechanism effectively reduces the intracellular accumulation of GAGs, which is the underlying cause of mucopolysaccharidoses (MPS).[1][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][6]
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, and some robust cell lines may tolerate up to 1%.[2][7] However, primary cells and more sensitive cell lines may be affected by concentrations as low as 0.1%.[2][7] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. In published studies with this compound, a final DMSO concentration of 0.1% has been used.[1]
Q4: What is the effective concentration range for this compound in in vitro assays?
A4: this compound has been shown to be effective in the low micromolar range. The EC50 for the reduction of intracellular chondroitin sulfate in fibroblasts from MPS VI patients is in the range of 1-2 µM.[1][3][8] A dose-dependent increase in the secretion of total sulfated GAGs has been observed at concentrations between 1 and 10 µM.[1]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause 1: The final concentration of this compound is too high.
-
Solution: While this compound is soluble in DMSO at high concentrations, its solubility in aqueous solutions like cell culture media is much lower. Ensure your final working concentration is within the recommended range (e.g., 1-10 µM).
-
-
Possible Cause 2: The stock solution was not properly prepared or stored.
-
Possible Cause 3: The final DMSO concentration in the culture medium is too low to maintain solubility.
-
Solution: While it is important to keep the DMSO concentration low to avoid cytotoxicity, a certain amount is necessary to keep the compound in solution. A final concentration of 0.1% DMSO is a good starting point.[1] If precipitation persists, you could try slightly increasing the DMSO concentration, but be sure to include a corresponding vehicle control to assess any effects on your cells.
-
-
Possible Cause 4: Interaction with components in the cell culture medium.
-
Solution: Some components of serum-containing media can contribute to compound precipitation. Try pre-diluting the this compound stock solution in a small volume of serum-free medium before adding it to the final culture well.
-
Issue 2: I am not observing the expected effect of this compound on GAG synthesis.
-
Possible Cause 1: The concentration of this compound is too low.
-
Solution: Confirm the concentration of your stock solution and ensure that your final working concentration is within the effective range (1-10 µM).[1]
-
-
Possible Cause 2: The incubation time is too short.
-
Solution: The effects of this compound on GAG synthesis and secretion are time-dependent. In vitro studies have used incubation times of 24 to 72 hours.[1] Consider extending your incubation time.
-
-
Possible Cause 3: The cell type is not responsive to this compound.
-
Solution: this compound's primary mechanism is the diversion of CS and DS synthesis.[5] Ensure your cell type expresses the necessary enzymes for this pathway.
-
-
Possible Cause 4: Issues with the GAG quantification assay.
Data Presentation
Table 1: this compound In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| EC50 (Intracellular CS Reduction) | MPS VI Patient Fibroblasts | 1-2 µM | [1][3][8] |
| Effective Concentration (GAG Secretion) | Bovine Aortic Endothelial Cells | 1-10 µM | [1] |
Table 2: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Final Concentration | Maximum Tolerated Concentration (Cell Line Dependent) | Reference |
| DMSO | 0.1% | 0.5% - 1% | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A solubility of up to 100 mg/mL in DMSO has been reported with the use of ultrasound.[6]
-
If necessary, place the tube in an ultrasonic water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Protocol 2: In Vitro Treatment of Cells with this compound and Quantification of Secreted GAGs
-
Materials:
-
Cultured cells (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for GAG quantification (e.g., DMMB dye-based assay kit)
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for the desired confluency at the end of the experiment.
-
Cell Culture: Culture the cells in their appropriate complete medium until they reach the desired confluency (e.g., 70-80%).
-
Preparation of Treatment Media:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO but no this compound).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Collection of Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
Quantification of Secreted GAGs:
-
Data Analysis: Normalize the GAG concentration to the cell number or total protein content in each well.
-
Visualizations
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abcam.com [abcam.com]
- 13. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Odiparcil Technical Support Center: Minimizing Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of odiparcil in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule that acts as a substrate for galactosyltransferase I (GT1), an enzyme involved in the initiation of glycosaminoglycan (GAG) chain synthesis.[1][2] By competing with the natural substrate, this compound diverts the synthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) towards the formation of soluble, modified GAGs that are readily secreted from the cell and excreted.[1][3] This action reduces the intracellular accumulation of GAGs, which is the therapeutic goal in diseases like mucopolysaccharidosis (MPS).[1][3]
Q2: What are the potential "off-target" effects of this compound in cell culture?
While this compound has a specific intended effect on GAG synthesis, altering the composition and amount of proteoglycans in the extracellular matrix (ECM) and on the cell surface can have broader, unintended consequences. These potential off-target effects may include:
-
Alterations in Cell Adhesion and Morphology: Chondroitin sulfate proteoglycans (CSPGs) are involved in cell-matrix interactions.[2][4] Modifying their structure or abundance could lead to changes in cell adhesion, spreading, and overall morphology.[5][6][7]
-
Impact on Cell Proliferation and Signaling: GAGs can modulate the activity of growth factors and their receptors.[8][9][10] Altering GAG synthesis could therefore indirectly affect signaling pathways that control cell proliferation and survival, such as the JNK, tyrosine kinase, and AKT pathways.[2][11]
-
Changes in Extracellular Matrix Homeostasis: Proteoglycans are critical for the structural integrity and function of the ECM.[12] Inhibition of normal proteoglycan synthesis may affect the deposition of other ECM components like laminin and type IV collagen.[13]
Q3: What is a recommended concentration range for this compound in cell culture?
Based on in vitro studies, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1] The half-maximal effective concentration (EC50) for reducing intracellular chondroitin sulfate in human skin fibroblasts from MPS VI patients is in the range of 1 µM .[1][14][15] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Decreased Cell Adhesion or Changes in Cell Morphology | Altered expression or structure of cell surface proteoglycans affecting cell-matrix interactions. | 1. Optimize this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration that achieves the desired on-target effect with minimal morphological changes. 2. Coat Culture Surface: Use culture vessels coated with extracellular matrix components (e.g., fibronectin, laminin, or collagen) to promote cell adhesion. 3. Monitor Adhesion Markers: Assess the expression of integrins and other adhesion molecules via immunofluorescence or western blotting. |
| Unexpected Changes in Cell Proliferation Rate | Interference with growth factor signaling pathways due to altered GAG-growth factor interactions. | 1. Serum Concentration: If using serum-containing media, evaluate if reducing the serum concentration mitigates the effect. 2. Growth Factor Supplementation: If working in serum-free conditions, assess if the addition of specific growth factors can restore the normal proliferation rate. 3. Analyze Signaling Pathways: Investigate key proliferation-related signaling pathways (e.g., MAPK/ERK, PI3K/AKT) to identify any unintended activation or inhibition. |
| Inconsistent or No On-Target Effect (No Reduction in Intracellular GAGs) | 1. Suboptimal drug concentration or incubation time. 2. Cell type-specific differences in GAG synthesis or this compound metabolism. 3. Issues with the GAG detection assay. | 1. Verify Dose and Duration: Confirm that the concentration and incubation time are appropriate. A time course experiment (e.g., 24, 48, 72 hours) is recommended. 2. Confirm Target Engagement: Measure the amount of secreted GAGs in the culture medium, which should increase with effective this compound treatment.[1] 3. Validate Assay: Ensure your GAG quantification method is sensitive and properly calibrated. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type | Source |
| EC50 for Intracellular CS Reduction | ~ 1 µM | Human Skin Fibroblasts (MPS VI) | [1][14][15] |
| Effective Concentration Range | 0.1 - 10 µM | Human Skin Fibroblasts (MPS VI) | [1] |
| Stimulation of GAG Secretion | Dose-dependent increase | Bovine Aortic Endothelial Cells | [1] |
Experimental Protocols
Protocol 1: Quantification of Secreted Glycosaminoglycans (GAGs)
This protocol is for the quantification of sulfated GAGs secreted into the cell culture medium using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
Materials:
-
1,9-dimethylmethylene blue (DMMB) solution
-
Chondroitin sulfate standard
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration.
-
Sample Collection: Collect the cell culture medium. If the medium contains phenol red, prepare standards in the same medium to account for background absorbance.
-
Standard Curve Preparation: Prepare a standard curve of chondroitin sulfate in the same medium as the samples, with concentrations ranging from 0 to 50 µg/mL.
-
Assay: a. Add 20 µL of each standard and sample to separate wells of a 96-well plate. b. Add 200 µL of DMMB solution to each well. c. Immediately read the absorbance at 525 nm on a microplate reader.
-
Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Immunofluorescent Staining of Intracellular Chondroitin Sulfate
This protocol allows for the visualization and semi-quantification of intracellular chondroitin sulfate (CS) in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against chondroitin sulfate (e.g., clone CS-56)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation: a. Wash cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Incubate with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.
-
Blocking: a. Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute the primary anti-CS antibody in blocking buffer according to the manufacturer's instructions. b. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash three times with PBS. b. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. c. Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash three times with PBS. b. Incubate with DAPI solution for 5 minutes. c. Wash twice with PBS. d. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing off-target effects.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondroitin Sulfate A Regulates Fibrosarcoma Cell Adhesion, Motility and Migration through JNK and Tyrosine Kinase Signaling Pathways | In Vivo [iv.iiarjournals.org]
- 3. Chondroitin Sulfate Promotes the Proliferation of Keloid Fibroblasts Through Activation of the Integrin and Protein Kinase B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Effect of chondroitin sulfate proteoglycans on neuronal cell adhesion, spreading and neurite growth in culture_参考网 [m.fx361.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transforming growth factor-beta modulation of glycosaminoglycan production by mesenchymal cells of the developing murine secondary palate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chondroitin Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered Synthesis of Cartilage-Specific Proteoglycans by Mutant Human Cartilage Oligomeric Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of inhibition of proteoglycan synthesis on the differentiation of cultured rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of odiparcil stability in solution
Welcome to the technical support center for odiparcil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, the compound is expected to be stable for an extended period. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: How should I prepare stock solutions of this compound?
It is advisable to prepare concentrated stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For short-term storage (up to one month), these stock solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data is not widely published, a common solvent for preparing stock solutions of small molecules for in vitro experiments is DMSO. For in vivo studies, formulation in an appropriate vehicle would be necessary and would require specific solubility and stability testing.
Q4: How can I prepare working solutions of this compound in aqueous media?
Working solutions should be prepared by diluting the concentrated stock solution in the desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the experimental system, typically below 0.5%. Due to the potential for lower stability in aqueous solutions, it is best practice to prepare working solutions fresh for each experiment.
Q5: What are the potential stability issues for this compound in aqueous solutions?
This compound is a β-D-xyloside derivative.[1][2][3][4][5] Glycosidic bonds can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. As a general consideration for compounds of this class, flavonol glycosides have shown pH-dependent stability, often being more stable in acidic conditions.[6][7][8] Therefore, the pH of your experimental buffer is a critical factor to consider for maintaining this compound's stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The solubility of this compound in the aqueous buffer may be lower than the intended working concentration. | - Increase the proportion of the aqueous buffer to the stock solution to lower the final concentration.- If possible, slightly adjust the pH of the buffer, as solubility can be pH-dependent.- Consider using a different buffer system or adding a pharmaceutically acceptable co-solvent or surfactant, if compatible with your experimental setup. |
| Loss of compound activity over time in an experiment. | This compound may be degrading in the aqueous experimental conditions (e.g., due to pH, temperature, or light exposure). | - Prepare fresh working solutions of this compound for each experiment.- Minimize the exposure of the this compound solution to light by using amber vials or covering the container with foil.- If the experiment is lengthy, consider replenishing the this compound at set time points.- Perform a preliminary stability test of this compound in your specific experimental buffer and conditions. |
| Inconsistent experimental results. | This could be due to variability in the preparation of this compound solutions or degradation of the compound. | - Ensure accurate and consistent preparation of stock and working solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Always use freshly prepared working solutions.- Confirm the identity and purity of your this compound stock periodically using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the final desired concentration of 10 µM. Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Hypothetical Forced Degradation Study to Assess this compound Stability
This protocol outlines a general approach to a forced degradation study, which can help identify potential degradation pathways and establish stability-indicating analytical methods.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water).
-
Prepare separate test solutions by diluting the stock solution into the following stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store in a temperature-controlled oven (e.g., 60°C).
-
Photolytic: Expose to a controlled light source (e.g., UV lamp).
-
-
Include a control solution stored under normal laboratory conditions.
-
-
Incubation:
-
Incubate the test solutions for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Quantify the decrease in the peak area of the parent this compound peak.
-
Identify and quantify any new peaks, which represent degradation products.
-
This data will provide insights into the conditions under which this compound is least stable and the nature of its degradation products.
-
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 137215-12-4 | BO167288 | Biosynth [biosynth.com]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Odiparcil's Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the therapeutic index of odiparcil.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic index of this compound from preclinical and clinical studies?
A1: Currently, a specific therapeutic index with a calculated ratio (e.g., TD50/ED50) for this compound has not been publicly disclosed. However, clinical trials have demonstrated a favorable safety and tolerability profile. In a Phase IIa study, most adverse events were mild to moderate, and serious adverse events were infrequent and not always directly attributable to this compound alone.[1] Preclinical studies in mouse models of MPS VI have shown efficacy in reducing glycosaminoglycan (GAG) accumulation in various tissues without reported significant toxicity.[2]
Q2: What are the primary theoretical strategies to enhance this compound's therapeutic index?
A2: Given this compound's good safety profile, strategies to enhance its therapeutic index would focus on either increasing its efficacy at the target site or further minimizing any potential for off-target effects, even if minor. The main theoretical strategies include:
-
Advanced Formulation: Improving the delivery of this compound to target tissues.
-
Combination Therapy: Using this compound in conjunction with other treatments like enzyme replacement therapy (ERT).
-
Targeted Delivery: Engineering this compound to specifically accumulate in affected tissues.
Q3: How can advanced formulation strategies improve the therapeutic index of this compound?
A3: Advanced formulation strategies, such as nano-formulations (e.g., lipid-based nanoparticles or polymeric micelles), can potentially enhance the therapeutic index by:
-
Improving Bioavailability: Increasing the fraction of the orally administered dose that reaches systemic circulation.
-
Modifying Pharmacokinetics: Altering the absorption, distribution, metabolism, and excretion (ADME) profile to maintain therapeutic concentrations for longer durations, potentially allowing for lower or less frequent dosing.
-
Enhancing Tissue Penetration: Facilitating the delivery of this compound to poorly vascularized tissues affected by MPS VI, such as cartilage and bone.[3]
Q4: What is the rationale for combination therapy with this compound?
A4: The rationale for combining this compound with other therapies, particularly enzyme replacement therapy (ERT), is to target the pathophysiology of MPS VI through complementary mechanisms.[4][5] this compound reduces the production of new GAGs (substrate reduction therapy), while ERT helps to clear already accumulated GAGs. This dual approach could lead to a more profound and sustained reduction in GAG storage, potentially allowing for a lower effective dose of one or both agents and reducing the risk of adverse effects.
Q5: Are there any known off-target effects of this compound that could be addressed to improve its therapeutic index?
A5: Clinical data to date has not highlighted significant off-target effects.[1] The most frequently reported adverse events in clinical trials were mild to moderate. One serious adverse event noted was a skin reaction, which is also a known side effect of ERT, with which this compound was co-administered.[1] Any strategy to improve the therapeutic index would likely focus on maximizing on-target efficacy rather than mitigating specific off-target toxicities.
Troubleshooting Guides
Issue 1: Suboptimal GAG reduction in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the EC50 for your specific cell type. The reported EC50 for reducing intracellular chondroitin sulfate in MPS VI patient fibroblasts is in the range of 1 µM.[2][6][7][8] Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Cell Culture Conditions | Ensure optimal cell health and confluency. GAG synthesis and accumulation can be influenced by cell density and passage number. Standardize these parameters across experiments. |
| Assay Sensitivity | Confirm the sensitivity and linearity of your GAG quantification assay (e.g., DMMB assay). Use appropriate standards and controls. |
| This compound Stability | Prepare fresh stock solutions of this compound and protect from light if necessary. Verify the stability of this compound in your culture medium over the course of the experiment. |
Issue 2: High variability in in vivo GAG reduction.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For oral gavage, ensure consistent technique and volume. For administration in chow, monitor food intake to ensure consistent dosing. |
| Pharmacokinetic Variability | Characterize the pharmacokinetic profile of this compound in your animal model. Factors such as age, sex, and strain can influence drug metabolism and exposure. |
| Biological Variability | Increase the number of animals per group to account for biological variability. Ensure proper randomization of animals to treatment groups. |
| Tissue Harvesting and Processing | Standardize tissue collection and processing procedures to minimize variability in GAG extraction and quantification. |
Issue 3: Difficulty in assessing the therapeutic index of a novel this compound formulation.
| Possible Cause | Troubleshooting Step |
| Lack of a Clear Toxicity Endpoint | Since this compound has a good safety profile, standard cytotoxicity may not be the most sensitive measure. Consider more subtle markers of toxicity, such as stress-related gene expression or histopathological analysis of key organs (liver, kidney) in in vivo studies. |
| Inadequate Efficacy Endpoint | Ensure your efficacy endpoint is robust and quantifiable. This could be GAG levels in specific tissues, improvements in a relevant phenotype in an animal model, or a specific biomarker. |
| Insufficient Dose Range | Test a wide range of doses for both the novel formulation and the standard this compound to establish clear dose-response curves for both efficacy and any potential toxicity. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Standard vs. Nano-formulated this compound
Disclaimer: The following data are for illustrative purposes to demonstrate potential improvements with a nano-formulation and are not derived from actual experimental results.
| Parameter | Standard this compound | Nano-formulated this compound |
| Oral Bioavailability (%) | 30 | 65 |
| Peak Plasma Concentration (Cmax) (µM) | 15 | 25 |
| Time to Peak Concentration (Tmax) (h) | 2.5 | 1.5 |
| Area Under the Curve (AUC) (µM*h) | 120 | 250 |
| Half-life (t1/2) (h) | 8 | 12 |
Table 2: Illustrative Therapeutic Index Comparison
Disclaimer: The following data are hypothetical and for illustrative purposes only.
| Formulation | Efficacy (ED50, mg/kg) | Toxicity (TD50, mg/kg) | Therapeutic Index (TD50/ED50) |
| Standard this compound | 50 | > 1000 | > 20 |
| Nano-formulated this compound | 25 | > 1000 | > 40 |
| This compound + ERT | 30 (this compound dose) | > 1000 | > 33.3 |
Experimental Protocols
Protocol 1: In Vitro GAG Quantification using DMMB Assay
Objective: To quantify the amount of sulfated GAGs in cell lysates and culture media.
Materials:
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
Papain digestion buffer
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Cell Lysates: Wash cells with PBS, lyse cells, and collect the lysate.
-
Culture Media: Collect the cell culture supernatant.
-
-
Papain Digestion: Treat samples with papain digestion buffer at 60°C for 2-4 hours to digest proteins.
-
DMMB Assay:
-
Add 20 µL of each sample or standard to a 96-well plate in triplicate.
-
Add 200 µL of DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm and 595 nm.
-
-
Data Analysis:
-
Generate a standard curve using the chondroitin sulfate standards.
-
Calculate the GAG concentration in the samples based on the standard curve.
-
Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a novel this compound formulation.
Materials:
-
Test animals (rodents)
-
Novel this compound formulation
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Dose Selection: Based on available data, select a starting dose.
-
Dosing: Administer a single oral dose of the test substance to a group of 3 animals.
-
Observation: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, dose a new group of 3 animals at a higher dose level.
-
If mortality is observed, dose a new group of 3 animals at a lower dose level.
-
-
Endpoint: The test is complete when the dose causing mortality is identified, or no mortality is observed at the highest dose.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for developing an enhanced this compound formulation.
Caption: Rationale for combination therapy in MPS VI.
References
- 1. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 3. OECD Guidelines | PPTX [slideshare.net]
- 4. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of Odiparcil's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of odiparcil's performance with other alternatives for the treatment of Mucopolysaccharidosis (MPS), supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule, a β-D-xyloside derivative, developed as a substrate reduction therapy for mucopolysaccharidoses (MPS).[1] MPS diseases are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of glycosaminoglycans (GAGs).[1] This enzymatic defect leads to the accumulation of GAGs within lysosomes, causing cellular dysfunction and a wide range of clinical manifestations affecting multiple organs.[1]
The mechanism of action of this compound involves acting as a competitive substrate for galactosyltransferase I, an enzyme involved in the synthesis of GAG chains, particularly chondroitin sulfate (CS) and dermatan sulfate (DS).[2] By serving as an alternative primer for GAG synthesis, this compound diverts the process towards the formation of soluble, modified GAGs that can be readily excreted in the urine.[3] This reduces the synthesis of endogenous GAGs that would otherwise accumulate in the lysosomes of patients with certain types of MPS.[3] This approach is particularly relevant for MPS types characterized by the accumulation of CS and/or DS, such as MPS I, II, IVa, VI, and VII.[4]
In Vivo Validation of this compound's Efficacy
The efficacy of this compound has been evaluated in both preclinical animal models and clinical trials in human subjects.
In a murine model of MPS VI (Arsb- mice), orally administered this compound demonstrated significant therapeutic effects.[5] Treatment led to a noticeable reduction in GAG accumulation in key affected tissues, including the liver and kidneys.[5] Furthermore, this compound treatment was associated with a decrease in the pathological thickening of cartilage in the trachea and femoral growth plates, as well as a reduction in the accumulation of granules in leukocytes.[5] These positive outcomes were observed in both early and established stages of the disease in the animal models.[5]
Table 1: Summary of Key Preclinical Findings in Arsb- Mice
| Parameter | Finding | Reference |
| Tissue GAG Accumulation | Significant reduction in liver and kidney. | [4] |
| Cartilage Pathology | Reduction in tracheal and femoral growth plate cartilage thickening. | [5] |
| Leukocyte Granules | Reduction in the accumulation of granules. | [5] |
| Urinary GAGs | Consistent stimulation of urinary sulfated GAG excretion. | [5] |
A Phase IIa clinical trial (iMProveS) evaluated the safety and efficacy of this compound in patients with MPS VI aged 16 years and older.[6] The 26-week study included patients receiving this compound as an adjunct to enzyme replacement therapy (ERT) and a cohort receiving this compound as a monotherapy.[6] The study confirmed this compound's mechanism of action in humans, demonstrating a dose-dependent increase in the urinary clearance of GAGs.[7] While the study was of a short duration and involved patients with advanced disease, positive trends were observed.[7] Improvements were noted in corneal clouding, as well as cardiac and respiratory functions in patients treated with this compound in addition to ERT.[6]
Table 2: Overview of the Phase IIa iMProveS Clinical Trial Design
| Parameter | Description | Reference |
| Study Population | 20 patients aged ≥ 16 years with MPS VI. | [6] |
| Treatment Cohorts | 1. Randomized, double-blind, placebo-controlled: 250mg or 500mg this compound twice daily + ERT. 2. Open-label: 500mg this compound twice daily without ERT. | [6] |
| Duration | 26 weeks. | [6] |
| Primary Objective | Safety and tolerability. | [6] |
| Key Efficacy Endpoints | Changes in urinary GAGs, corneal clouding, cardiac and respiratory function. | [6][7] |
Experimental Protocols
-
Treatment Administration: this compound was administered orally to Arsb- mice.[5]
-
Tissue GAG Analysis: The accumulation of sulfated GAGs in tissues like the liver and kidney was assessed.[4] This was performed using Alcian Blue staining for visualization and the Blyscan method for quantification of total GAGs.[4]
-
Histological Analysis: Cartilage thickness in the trachea and femoral growth plates was examined through histological staining and measurement.[5]
-
Leukocyte Analysis: The accumulation of granules in leukocytes was evaluated, likely through microscopic examination of blood smears.[5]
-
Urinary GAG Measurement: Urinary excretion of sulfated GAGs was monitored throughout the treatment period.[5]
-
Patient Population: The study enrolled 20 patients aged 16 and older with advanced MPS VI.[6]
-
Dosage and Administration: Patients in the randomized cohort received either 250mg or 500mg of this compound orally twice a day, or a placebo, in addition to their standard ERT.[6] A separate open-label cohort received 500mg of this compound twice a day without ERT.[6]
-
Pharmacodynamic Assessment: The primary pharmacodynamic marker was the measurement of total urinary GAGs (uGAGs), as well as specific chondroitin sulfate and dermatan sulfate concentrations, to confirm the drug's mechanism of action.[7]
-
Efficacy Assessments: Clinical efficacy was evaluated through improvements in various parameters, including corneal clouding, cardiac and respiratory functions, and pain.[7]
Visualizing this compound's Role in MPS Therapy
Caption: this compound's mechanism of action in GAG synthesis.
Caption: In vivo validation workflow for this compound.
Caption: Comparison of this compound and alternative MPS therapies.
Comparison with Alternative Therapies
The current standard of care for many MPS disorders is Enzyme Replacement Therapy (ERT) .[4] ERT involves regular intravenous infusions of a recombinant form of the deficient enzyme.[4] While ERT can improve many systemic manifestations of MPS, its efficacy is limited by poor penetration into certain tissues, such as bone, cartilage, and the central nervous system.[4]
Hematopoietic Stem Cell Transplantation (HSCT) is another therapeutic option, particularly for certain types of MPS.[8] HSCT can provide a long-term source of enzyme-producing cells but is associated with significant risks and morbidity.[4]
Gene therapy is an emerging and promising approach that aims to correct the underlying genetic defect, offering the potential for a curative treatment.[8] However, it is still largely in the experimental stage.[8]
This compound offers several potential advantages over ERT. As an orally available small molecule, it provides a more convenient administration route compared to intravenous infusions.[3] Preclinical data suggests that this compound distributes well to tissues that are poorly penetrated by ERT, such as bone and cartilage.[3] By reducing the synthesis of GAGs, this compound addresses the root cause of their accumulation, which is complementary to the enzymatic degradation approach of ERT.
Table 3: Comparative Overview of MPS Therapies
| Feature | This compound | Enzyme Replacement Therapy (ERT) | Hematopoietic Stem Cell Transplantation (HSCT) |
| Mechanism | Substrate Reduction | Enzyme Replacement | Enzyme Source Replacement |
| Administration | Oral | Intravenous | Intravenous |
| Tissue Penetration | Good, including poorly vascularized tissues.[3] | Limited in bone, cartilage, CNS.[4] | Variable |
| Treatment Goal | Reduce GAG accumulation and manage symptoms. | Slow disease progression and manage symptoms. | Potential for long-term correction. |
| Clinical Status | Phase II clinical trials completed.[6] | Approved for several MPS types.[9] | Established treatment for select MPS types. |
Conclusion
The in vivo validation studies of this compound in both animal models and human clinical trials provide strong evidence for its proposed mechanism of action. By diverting the synthesis of GAGs to produce soluble, excretable forms, this compound effectively reduces the accumulation of these macromolecules in tissues.[5] This oral therapy represents a promising alternative and a potential complementary treatment to existing therapies like ERT, particularly for addressing the manifestations of MPS in tissues that are difficult to reach with enzyme-based treatments. Further clinical development, especially in the pediatric population, will be crucial in fully establishing the therapeutic potential of this compound for MPS disorders.[6]
References
- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 7. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. patientworthy.com [patientworthy.com]
Validating Urinary Glycosaminoglycans as a Pharmacodynamic Biomarker for Odiparcil
This guide provides a comprehensive comparison of urinary glycosaminoglycans (GAGs) as a pharmacodynamic biomarker for odiparcil, an investigational oral therapy for Mucopolysaccharidoses (MPS). It is intended for researchers, scientists, and drug development professionals seeking to understand the rationale and supporting data for this biomarker in the context of this compound's unique mechanism of action.
This compound is a small molecule designed to address the underlying pathology of MPS, a group of rare genetic disorders caused by deficiencies in lysosomal enzymes responsible for breaking down GAGs. This leads to GAG accumulation in cells, causing progressive damage to various tissues and organs.[1][2] this compound offers a novel therapeutic approach by modifying GAG synthesis to promote their excretion.
Mechanism of Action of this compound
This compound acts as a substrate analogue, diverting the synthesis of GAGs, particularly chondroitin sulfate (CS) and dermatan sulfate (DS), which accumulate in several MPS subtypes (I, II, IVa, VI, and VII).[1][3] Instead of forming large proteoglycans that become trapped within cells, the GAG chains are initiated on the this compound molecule. This results in the formation of smaller, soluble GAGs that are readily secreted from the cells and excreted in the urine.[1][4] This mechanism effectively reduces the intracellular storage of GAGs, which is the root cause of cellular dysfunction in MPS.[5]
The diagram below illustrates this proposed mechanism.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]
- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Odiparcil: A Comparative Analysis for Mucopolysaccharidosis VI
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Odiparcil and Enzyme Replacement Therapy in the Treatment of Mucopolysaccharidosis Type VI.
This guide provides an independent validation of published studies on this compound, a novel oral therapy for Mucopolysaccharidosis Type VI (MPS VI). It offers a direct comparison with the established standard of care, enzyme replacement therapy (ERT) with galsulfase (Naglazyme®), to aid researchers, scientists, and drug development professionals in their evaluation of these treatments. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the therapeutic mechanisms and study designs.
Executive Summary
Mucopolysaccharidosis VI (Maroteaux-Lamy syndrome) is a lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase B, leading to the accumulation of glycosaminoglycans (GAGs), primarily dermatan sulfate and chondroitin sulfate. This accumulation results in progressive, multi-systemic clinical manifestations. The current standard of care is intravenous enzyme replacement therapy (ERT) with galsulfase, which provides a functional version of the deficient enzyme. This compound is an investigational oral small molecule designed to act as a substrate decoy, redirecting the synthesis of GAGs to produce soluble forms that can be excreted, thereby reducing the burden of GAG accumulation.
This guide summarizes the findings from the Phase IIa iMProveS clinical trial for this compound and the pivotal Phase 3 clinical trial for galsulfase. While galsulfase has demonstrated statistically significant reductions in urinary GAGs and improvements in endurance, the publicly available data for this compound from the iMProveS study is primarily qualitative, noting improvements in several clinical parameters and a dose-dependent increase in urinary GAG excretion, consistent with its mechanism of action. A direct quantitative comparison of efficacy endpoints is therefore limited by the available data for this compound.
Mechanism of Action
This compound's mechanism of action differs fundamentally from ERT. Instead of replacing the deficient enzyme, this compound acts as an alternative substrate for the enzyme galactosyltransferase I, which is involved in the initiation of GAG chain synthesis. This results in the formation of soluble GAG chains linked to this compound, which can be readily excreted in the urine. This process is intended to reduce the synthesis and subsequent accumulation of endogenous GAGs within the lysosomes.
Odiparcil in Mucopolysaccharidoses: A Comparative Analysis of its Effects on Different MPS Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of odiparcil, an investigational oral small molecule therapy, across different types of mucopolysaccharidoses (MPS). The information is based on available preclinical and clinical data, with a focus on quantitative outcomes where possible.
Mechanism of Action
This compound acts as a substrate analog for xylosyltransferase, an enzyme involved in the initiation of glycosaminoglycan (GAG) chain synthesis. By competing with the natural substrate, this compound leads to the formation of soluble, modified GAGs that can be more easily excreted in the urine. This mechanism aims to reduce the intracellular accumulation of GAGs, which is the underlying cause of pathology in MPS disorders. Specifically, this compound has been shown to affect the synthesis of chondroitin sulfate (CS) and dermatan sulfate (DS), making it a potential therapeutic for MPS types characterized by the accumulation of these GAGs, including MPS I, II, IVa, VI, and VII.[1][2]
Preclinical Data: Effects of this compound in Animal Models
Preclinical studies in mouse models of MPS I and MPS VI have demonstrated the potential of this compound to reduce GAG accumulation in various tissues.
Table 1: Quantitative Analysis of GAG Reduction in MPS I and MPS VI Mouse Models
| Parameter | MPS Type | Animal Model | Treatment Group | Organ | GAG Reduction vs. Untreated Control | Citation |
| Dermatan Sulfate (DS) | MPS I | Idua-/- mice | This compound (100 mg/kg/day) | Liver | Significant Reduction (p<0.05) | [3] |
| This compound (300 mg/kg/day) | Liver | Significant Reduction (p<0.001) | [3] | |||
| This compound (100 mg/kg/day) | Eye | Significant Reduction (p<0.05) | [3] | |||
| This compound (300 mg/kg/day) | Eye | Significant Reduction (p<0.001) | [3] | |||
| Heparan Sulfate (HS) | MPS I | Idua-/- mice | This compound (300 mg/kg/day) | Eye | Significant Reduction (p<0.05) | [3] |
| Total Sulfated GAGs | MPS VI | Arsb- mice | This compound (150 mg/kg/day) | Liver | Significant Reduction | [4] |
| This compound (300 mg/kg/day) | Liver | Significant Reduction | [4] | |||
| This compound (300 mg/kg/day) | Kidney | Significant Reduction | [4] | |||
| Chondroitin Sulfate (CS) | MPS VI | Arsb- mice | This compound (300 mg/kg/day) | Eye | Dose-dependent reduction | [3] |
| Dermatan Sulfate (DS) | MPS VI | Arsb- mice | This compound (100 mg/kg/day) | Liver | Significant Reduction | [3] |
| This compound (300 mg/kg/day) | Liver | Significant Reduction | [3] | |||
| This compound (100 mg/kg/day) | Eye | Significant Reduction | [3] | |||
| This compound (300 mg/kg/day) | Eye | Significant Reduction | [3] |
Note: The table presents a summary of the key findings. For detailed statistical data, please refer to the cited publications.
Clinical Data: Effects of this compound in MPS VI
A Phase IIa clinical trial (iMProveS) has evaluated the safety and efficacy of this compound in adult patients with MPS VI.[5][6][7] The study included a 26-week, randomized, double-blind, placebo-controlled period in patients receiving Enzyme Replacement Therapy (ERT), and an open-label cohort of patients not receiving ERT.[5][6][7]
Table 2: Summary of Clinical Outcomes from the Phase IIa iMProveS Study in MPS VI
| Endpoint | Treatment Groups | Key Findings | Citation |
| Safety and Tolerability | This compound (250mg BID, 500mg BID) + ERT; this compound (500mg BID) without ERT; Placebo + ERT | Good safety and tolerability profile. Most adverse events were mild to moderate. | [5][6][7] |
| Urinary GAGs (uGAGs) | This compound Groups | Dose-dependent increase in total uGAGs, chondroitin sulfate, and dermatan sulfate concentrations, consistent with the drug's mechanism of action. | [7] |
| Corneal Clouding | This compound + ERT vs. Placebo + ERT | Improvements observed in the this compound groups compared to placebo. | [5][6][8] |
| Cardiac Function | This compound + ERT vs. Placebo + ERT | Improvements observed in the this compound groups compared to placebo.[5][6][8] One patient on this compound 500mg BID showed decreased severity of mitral regurgitation.[9] | |
| Respiratory Function | This compound + ERT vs. Placebo + ERT | Improvements observed in the this compound groups compared to placebo.[5][6][8] One patient on this compound 500mg BID showed improvement in Forced Vital Capacity (FVC).[9] | |
| Pain | This compound + ERT vs. Placebo + ERT | More improvements in pain were found in the this compound groups versus placebo. | [7] |
| Locomotor Function | This compound + ERT vs. Placebo + ERT | No clear difference was observed among the different patient groups.[10] |
Note: The reported "improvements" are based on individual patient analyses from the clinical trial and have not yet been presented as statistically significant group-level quantitative data in publicly available sources.
Effects on Other MPS Types (MPS II, IVa, VII)
Currently, there is a lack of published preclinical or clinical data on the specific effects of this compound on MPS II, IVa, and VII. However, based on its mechanism of action of targeting chondroitin and dermatan sulfate accumulation, this compound holds theoretical potential for the treatment of these conditions.[1][2] Further studies are required to evaluate its efficacy and safety in these MPS types.
Experimental Protocols
Measurement of Glycosaminoglycans (GAGs)
-
Tissue GAG Quantification: Tissue samples (e.g., liver, kidney) are homogenized and digested, typically using papain. Sulfated GAGs are then quantified using a colorimetric assay with a dye such as 1,9-dimethylmethylene blue (DMMB). The absorbance is measured spectrophotometrically, and GAG concentration is normalized to tissue weight.
-
Urinary GAG Quantification: Urine samples are centrifuged to remove sediment. The supernatant is then used for the quantification of total sulfated GAGs using the DMMB colorimetric assay. Results are typically normalized to creatinine concentration to account for variations in urine dilution.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 3. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. | BioWorld [bioworld.com]
- 7. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inventiva selected to present the positive results from its Phase IIa clinical study with this compound in MPS VI at the 16th Annual WORLDSymposiumTM - Inderes [inderes.fi]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
Long-Term Safety of Odiparcil: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profile of odiparcil against current alternative treatments for Mucopolysaccharidosis (MPS) VI, supported by available clinical and preclinical data.
Executive Summary
This compound, an investigational oral small molecule, presents a promising alternative for the treatment of Mucopolysaccharidosis (MPS) VI. This guide synthesizes the long-term safety data for this compound and compares it with the established safety profiles of Enzyme Replacement Therapy (ERT) with galsulfase and Hematopoietic Stem Cell Transplantation (HSCT). While long-term data for this compound is still emerging, initial clinical trials suggest a generally well-tolerated profile. In contrast, ERT is associated with infusion-related reactions, and HSCT carries significant risks, including graft-versus-host disease (GVHD) and mortality. This document aims to provide a data-driven overview to inform ongoing research and development in the field of MPS therapeutics.
This compound: An Overview of the Safety Profile
This compound is a substrate of galactosyltransferase-I, an enzyme involved in the synthesis of glycosaminoglycans (GAGs). By acting as a decoy substrate, this compound leads to the production of soluble, modified GAGs that can be more easily excreted, thereby reducing the accumulation of GAGs in lysosomes, which is the underlying cause of MPS.[1][2]
Preclinical Safety Data
In vivo studies in a mouse model of MPS VI demonstrated that this compound treatment led to a significant reduction in GAG accumulation in tissues such as the liver and kidney.[1] Furthermore, these studies showed a decrease in pathological cartilage thickening in the trachea and femoral growth plates.[1]
Clinical Safety Data
The primary source of clinical safety data for this compound in MPS VI comes from the Phase IIa iMProveS study (NCT03370653).[3][4][5][6] This 26-week, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound in patients with MPS VI.
The study met its primary safety objective, with investigators reporting a positive safety experience.[7][8] The majority of adverse events (AEs) were reported as mild or moderate.[3][7][8]
Three serious adverse events (SAEs) were considered possibly related to this compound treatment:[3][7][8]
-
Two cases of biological findings that were later determined to be laboratory false-positives.
-
One case of a skin reaction, which is a known and frequent adverse event in MPS VI patients undergoing ERT.
Importantly, no new safety signals were identified compared to previous Phase I and II studies of this compound for the prevention of thrombosis.[7][8]
Comparative Safety Analysis: this compound vs. Alternatives
The primary treatment alternatives for MPS VI are Enzyme Replacement Therapy (ERT) with galsulfase (Naglazyme®) and Hematopoietic Stem Cell Transplantation (HSCT).
Enzyme Replacement Therapy (ERT) with Galsulfase
Galsulfase is a recombinant form of human N-acetylgalactosamine 4-sulfatase, the enzyme deficient in MPS VI. It is administered via intravenous infusion.
Long-Term Safety of Galsulfase:
A 15-year clinical surveillance program for galsulfase concluded that it was generally well-tolerated, with no new safety concerns identified over the long term.[1][2] Most adverse events reported were considered related to the clinical manifestations of MPS VI itself.[2]
A real-world pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database identified glomerulonephritis membranous and nephritic syndrome as previously unreported urologic adverse events, warranting further investigation.[9]
The most common adverse events associated with galsulfase are infusion-related reactions, which can include:[10]
-
Dyspnea
-
Rigors
-
Pyrexia
-
Chest pain
-
Conjunctivitis
-
Abdominal pain
-
Rash
-
Urticaria
These reactions are typically manageable by slowing the infusion rate or administering antihistamines and corticosteroids.[10][11][12] The development of anti-drug antibodies is common but does not appear to impact clinical efficacy or the incidence of infusion-associated reactions.[10]
Hematopoietic Stem Cell Transplantation (HSCT)
HSCT is a potentially curative option for MPS VI, but it is associated with significant morbidity and mortality.
Long-Term Safety of HSCT:
The primary risks associated with HSCT include:
-
Graft-versus-Host Disease (GVHD): A study of 45 MPS VI patients who underwent HSCT between 1982 and 2007 reported that 36% developed acute GVHD within 100 days post-transplantation.[13][14]
-
Infections: Due to the myeloablative conditioning regimens and immunosuppression, patients are at a high risk of serious infections.[14]
-
Organ Toxicity: The conditioning regimens can cause damage to various organs, including the liver, lungs, and kidneys.[15]
-
Graft Failure: The transplanted stem cells may fail to engraft, leading to a return of the disease.[14]
-
Mortality: The probability of survival at 1 and 3 years post-transplant for MPS VI patients has been reported to be around 66%.[13] More recent studies with radiation-free conditioning regimens have shown improved overall survival rates, with one study reporting an 81.3% survival rate for MPS VI patients.[16][17][18]
Data Presentation
Table 1: Comparison of Long-Term Safety Profiles
| Feature | This compound | Enzyme Replacement Therapy (Galsulfase) | Hematopoietic Stem Cell Transplantation (HSCT) |
| Route of Administration | Oral | Intravenous Infusion | Intravenous Infusion |
| Common Adverse Events | Mild to moderate AEs (specifics not fully detailed in public data) | Infusion-related reactions (dyspnea, fever, rash) | Infections, Mucositis, Nausea, Vomiting |
| Serious Adverse Events | Two laboratory false-positives, one skin reaction[3][7][8] | Anaphylaxis, severe allergic reactions | Acute and Chronic GVHD, Organ toxicity, Graft failure, Secondary malignancies |
| Long-Term Safety Concerns | Long-term data is still being collected | No new safety concerns identified after 15 years of surveillance[1][2] | Endocrine and gonadal failure, Infertility, Chronic GVHD[14][15] |
| Mortality Risk | No deaths reported in the Phase IIa trial[3][7][8] | Deaths are typically related to the progression of MPS VI | Transplant-related mortality is a significant risk (survival rates vary)[13][16] |
Experimental Protocols
This compound iMProveS Phase IIa Study (NCT03370653)
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.[6]
-
Participants: 20 patients with MPS VI, aged 16 years and older.[3][8]
-
Intervention: Patients received either this compound (250 mg or 500 mg twice daily) or placebo, in addition to their ongoing ERT. A separate open-label cohort of 5 patients not receiving ERT received this compound 500 mg twice daily.[4]
-
Safety Assessments: The primary objective was to assess the safety of this compound. This was evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in laboratory parameters, vital signs, and electrocardiograms.[6]
Galsulfase Clinical Surveillance Program
-
Study Design: A long-term, observational program collecting real-world data.[1][2]
-
Participants: 221 patients with MPS VI.[1]
-
Data Collection: Routine clinical and laboratory assessments, including adverse event reporting.[1]
HSCT for MPS VI (Retrospective Analysis)
-
Study Design: A retrospective analysis of aggregate data from the Center for International Blood and Marrow Transplant Research (CIBMTR).[13]
-
Participants: 45 patients with MPS VI who underwent allogeneic HSCT between 1982 and 2007.[13]
-
Data Analysis: Evaluation of survival probability and incidence of acute GVHD.[13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow of the iMProveS Phase IIa clinical trial.
Caption: Comparative overview of safety profiles.
References
- 1. Long-term enzyme replacement therapy: Findings from the mucopolysaccharidosis VI clinical surveillance program after 15 years follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. | BioWorld [bioworld.com]
- 4. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Real-world pharmacovigilance analysis of galsulfase: a study based on the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Enzyme replacement therapy with galsulfase for mucopolysaccharidosis type VI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme replacement therapy with galsulfase for mucopolysaccharidosis type VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Outcomes following Hematopoietic Stem Cell Transplantation for the Treatment of Mucopolysaccharidosis VI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hematopoietic stem cell transplantation for mucopolysaccharidoses; past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpssociety.org [mpssociety.org]
- 16. Long-Term Outcomes of Hematopoietic Stem Cell Transplantation in Mucopolysaccharidoses Patients Without Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Related Videos - Long-Term Outcomes of Hematopoietic Stem Cell Transplantation in Mucopolysaccharidoses Patients Without Radiation [visualize.jove.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Odiparcil: A Guide to Safe Laboratory Practices
Understanding Odiparcil: Key Chemical Properties
A thorough understanding of a compound's chemical properties is fundamental to its safe handling and disposal. This compound, a β-D-xyloside derivative, is an orally active compound investigated for its ability to promote the clearance of glycosaminoglycans (GAGs).[1][2] Below is a summary of its key chemical identifiers and properties.
| Property | Value | Reference |
| CAS Number | 137215-12-4 | [1][3] |
| Molecular Formula | C₁₅H₁₆O₆S | [3] |
| Molecular Weight | 324.35 g/mol | [3] |
| Synonyms | SB-424323 | [1] |
Standard Operating Procedure for this compound Disposal
In the absence of explicit instructions from a Safety Data Sheet (SDS) for this compound, the following procedures, adapted from the U.S. Drug Enforcement Administration (DEA) and the U.S. Food and Drug Administration (FDA) guidelines for the disposal of unused medicines, should be implemented as a precautionary measure.[4][5][6]
Step 1: Consult Institutional and Local Regulations Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and review local and state regulations regarding chemical and pharmaceutical waste. This is the most critical step to ensure compliance.
Step 2: Render the Compound Unusable To prevent accidental exposure or misuse, this compound should be rendered unusable. This can be achieved by following these steps:
-
Remove the this compound from its original container.
-
Mix it with an inert and undesirable substance, such as used coffee grounds, kitty litter, or dirt.[4][5][6] This makes the compound less appealing to children and pets and unrecognizable to anyone who might go through the trash.[5]
-
Do not crush tablets or capsules, if applicable, to minimize aerosolization.[6]
Step 3: Containment and Sealing
-
Place the mixture into a sealable plastic bag, an empty can, or another container that can be tightly sealed.[4][5][6]
-
This prevents the substance from leaking or breaking out of a garbage bag.[5]
Step 4: Final Disposal in Municipal Solid Waste
-
The sealed container can then be disposed of in a municipal solid waste receptacle.
Step 5: De-identification of Original Containers
-
Before disposing of the empty original container, be sure to scratch out or remove all identifying information from the label to protect confidential information.[4][5][6]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or a governing body, do not flush this compound down the sink or toilet.[4][5] This is to avoid the potential for water contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and preparing it for disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general safety and disposal procedures, laboratory professionals can handle this compound responsibly, minimizing risks and ensuring compliance with standard safety practices. Always prioritize institutional and local guidelines as the primary source of instruction for chemical waste management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. dea.gov [dea.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
Safeguarding Research: A Guide to Handling Odiparcil
Disclaimer: As a novel investigational compound, a specific Material Safety Data Sheet (MSDS) for Odiparcil is not publicly available. Therefore, this document provides essential safety and logistical guidance based on established best practices for handling potent, powdered research compounds. All personnel must supplement these recommendations with a thorough risk assessment specific to their experimental conditions and institutional safety protocols.
This guide is designed to be a critical resource for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure the safe and effective handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is paramount to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Disposable Gown/Lab Coat with knit cuffs - Safety Glasses with side shields or Chemical Splash Goggles - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Disposable Nitrile Gloves - Disposable Gown/Lab Coat - Safety Glasses with side shields or Chemical Splash Goggles |
| General Handling and Experiments | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses |
| Waste Disposal | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving recommended) - Disposable Gown/Lab Coat - Chemical Splash Goggles - N95 or higher-rated respirator |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination.
1. Preparation and Weighing:
-
All manipulations involving powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When transferring solutions, use appropriate pipettes and techniques to prevent aerosol generation.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential to protect personnel and the environment. Since this compound is an investigational drug without specific hazardous waste classification, it should be handled as a chemical waste.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench liners, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste management vendor in accordance with local and institutional regulations.[2][3][4]
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to an emergency can significantly mitigate potential harm.
1. Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6]
-
Seek medical attention.
2. Eye Exposure:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][7]
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air immediately.
-
Seek medical attention.
4. Spill Response:
-
Minor Spill:
-
Alert others in the area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles, and respirator).
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[8]
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spill:
-
Evacuate the area immediately.[8]
-
Alert your supervisor and institutional safety office.
-
Prevent re-entry to the area.
-
Wait for trained emergency response personnel to handle the cleanup.
-
Below is a workflow diagram for handling a chemical exposure incident in the laboratory.
Caption: Workflow for responding to a chemical exposure incident.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. stanfordhealthcare.org [stanfordhealthcare.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
